molecular formula C8H6ClNO B159855 3-Chloro-7-methylbenzo[d]isoxazole CAS No. 128520-86-5

3-Chloro-7-methylbenzo[d]isoxazole

Cat. No.: B159855
CAS No.: 128520-86-5
M. Wt: 167.59 g/mol
InChI Key: JJDNTIJMCMIVES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-7-methylbenzo[d]isoxazole (CAS 128520-86-5) is a high-purity chemical compound supplied for research and development purposes. This compound belongs to the class of isoxazole derivatives, five-membered heterocyclic structures recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and presence in several clinically approved drugs . Isoxazole derivatives are extensively investigated for their wide spectrum of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and significant anticancer activities . They act as anticancer agents through multiple mechanisms, such as aromatase inhibition, induction of apoptosis, tubulin inhibition, and protein kinase inhibition . The chlorine substituent on the isoxazole ring is a key feature in drug discovery, as it can enhance metabolic stability, improve membrane permeability, and influence interactions with biological targets through its steric and electronic properties . Researchers utilize this compound as a key synthetic intermediate for constructing more complex molecules. Its structure serves as a core template for developing novel bioactive agents, particularly in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies . The benzo[d]isoxazole core is a versatile pharmacophore, and its derivatives continue to be a rich source for the development of new therapeutic agents in modern pharmaceutical research . This product is intended for research applications by qualified laboratory professionals. It is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-7-methyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-3-2-4-6-7(5)11-10-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDNTIJMCMIVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567654
Record name 3-Chloro-7-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128520-86-5
Record name 3-Chloro-7-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-7-methylbenzo[d]isoxazole (CAS No. 27612-21-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzisoxazole Scaffold

The benzo[d]isoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1] This bicyclic system, consisting of a fusion between a benzene ring and an isoxazole ring, provides a rigid framework with versatile binding properties, making it an attractive template for the design of potent and selective ligands for various biological targets.[1] The inherent physicochemical properties of the benzisoxazole ring system, including its aromaticity and the presence of both hydrogen bond acceptors (nitrogen and oxygen atoms) and a lipophilic surface, contribute to its favorable interactions with biological macromolecules.

Derivatives of benzo[d]isoxazole have demonstrated a broad spectrum of pharmacological applications, including anticonvulsant, antimicrobial, antipsychotic, anti-inflammatory, and anticancer activities.[1][2] The strategic placement of substituents on the benzisoxazole core allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles, leading to the development of successful therapeutic agents. 3-Chloro-7-methylbenzo[d]isoxazole, with its specific substitution pattern, represents a key building block for the synthesis of novel drug candidates. The presence of a chlorine atom at the 3-position offers a reactive handle for further chemical modifications, while the methyl group at the 7-position can influence the molecule's steric and electronic properties, potentially enhancing its biological activity and selectivity.

Physicochemical Properties of 3-Chloro-7-methylbenzo[d]isoxazole

While specific experimental data for 3-Chloro-7-methylbenzo[d]isoxazole (CAS: 27612-21-3) is not extensively reported in publicly available literature, its physicochemical properties can be predicted based on the general characteristics of the benzisoxazole scaffold and the influence of its substituents. A summary of these predicted properties is presented in the table below, alongside data for related isomers for comparative purposes.

Property3-Chloro-7-methylbenzo[d]isoxazole (Predicted)6-Chloro-3-methylbenzo[d]isoxazole3-Chloro-5-methylbenzo[d]isoxazole
CAS Number 27612-21-366033-73-6196708-35-7
Molecular Formula C₈H₆ClNOC₈H₆ClNOC₈H₆ClNO
Molecular Weight 167.59 g/mol 167.59 g/mol 167.59 g/mol
Appearance Likely a solid at room temperatureNot specifiedNot specified
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents) and have low aqueous solubility.Not specifiedNot specified
LogP (Predicted) ~2.8-3.2~2.79Not specified

Synthesis of 3-Chloro-7-methylbenzo[d]isoxazole: A Methodological Overview

The synthesis of 3-substituted 1,2-benzisoxazoles can be achieved through various synthetic routes. A common and effective strategy involves the cyclization of an appropriately substituted ortho-hydroxyketoxime. This approach offers a versatile pathway to a wide range of benzisoxazole derivatives.

General Synthetic Pathway from an ortho-Hydroxyketoxime

The synthesis of 3-Chloro-7-methylbenzo[d]isoxazole can be envisioned to start from 2-hydroxy-3-methylacetophenone. The key steps involve the formation of an oxime followed by chlorination and subsequent cyclization.

Synthesis_Pathway A 2-Hydroxy-3-methylacetophenone B 2-Hydroxy-3-methylacetophenone Oxime A->B Hydroxylamine (e.g., NH2OH·HCl) C 3-Chloro-7-methylbenzo[d]isoxazole B->C Chlorinating Agent (e.g., NCS) & Base-mediated Cyclization

Caption: General synthetic pathway for 3-Chloro-7-methylbenzo[d]isoxazole.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative procedure based on established methods for the synthesis of analogous benzisoxazole derivatives. Researchers should optimize the reaction conditions for the specific substrate.

Step 1: Synthesis of 2-Hydroxy-3-methylacetophenone Oxime

  • To a solution of 2-hydroxy-3-methylacetophenone (1 equivalent) in a suitable solvent such as ethanol or pyridine, add hydroxylamine hydrochloride (1.1 to 1.5 equivalents).

  • If using an alcoholic solvent, add a base such as sodium acetate or sodium hydroxide (1.1 to 1.5 equivalents) to liberate the free hydroxylamine.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-hydroxy-3-methylacetophenone oxime.

Step 2: Synthesis of 3-Chloro-7-methylbenzo[d]isoxazole

  • Dissolve the 2-hydroxy-3-methylacetophenone oxime (1 equivalent) in an appropriate solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.1 to 1.2 equivalents), to the solution.

  • Add a base, such as triethylamine or potassium carbonate, to facilitate the cyclization reaction.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

  • Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-Chloro-7-methylbenzo[d]isoxazole.

Spectroscopic Analysis and Characterization

Spectroscopic TechniqueExpected Characteristics
¹H NMR Aromatic protons on the benzene ring would appear as a set of multiplets or doublets in the range of δ 7.0-8.0 ppm. The methyl protons would exhibit a singlet at approximately δ 2.3-2.6 ppm.
¹³C NMR Aromatic carbons would resonate in the region of δ 110-160 ppm. The carbon of the methyl group would appear around δ 15-25 ppm. The carbon atom attached to the chlorine (C3) would be significantly deshielded.
Infrared (IR) Characteristic peaks for C=N stretching of the isoxazole ring (around 1600-1650 cm⁻¹), C-Cl stretching (around 700-800 cm⁻¹), and aromatic C-H stretching (around 3000-3100 cm⁻¹).
Mass Spectrometry (MS) The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (167.59), with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at approximately one-third the intensity of the M⁺ peak).

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 3-Chloro-7-methylbenzo[d]isoxazole. Although a specific Material Safety Data Sheet (MSDS) is not widely available, the general hazards associated with chlorinated aromatic and heterocyclic compounds should be considered.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Applications in Drug Development and Research

The 3-Chloro-7-methylbenzo[d]isoxazole scaffold is a valuable intermediate for the synthesis of a diverse range of more complex molecules with potential therapeutic applications. The chlorine atom at the 3-position is a key functional group that can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce different substituents and build molecular complexity.

Applications A 3-Chloro-7-methylbenzo[d]isoxazole B Novel Drug Candidates A->B Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) C Anticancer Agents B->C D Antimicrobial Agents B->D E CNS-active Compounds B->E

Caption: Role of 3-Chloro-7-methylbenzo[d]isoxazole as a key intermediate in drug discovery.

The diverse biological activities reported for various substituted benzisoxazoles suggest that derivatives of 3-Chloro-7-methylbenzo[d]isoxazole could be explored for their potential as:

  • Anticancer Agents: Many heterocyclic compounds, including isoxazole derivatives, have shown promise as anticancer agents.[1]

  • Antimicrobial Agents: The benzisoxazole scaffold is present in compounds with antibacterial and antifungal properties.[1]

  • Central Nervous System (CNS) Active Drugs: The structural similarity to known antipsychotic and anticonvulsant drugs makes this scaffold a promising starting point for the development of new CNS-targeted therapies.[1]

References

  • Asif, M. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. , 32(1), 896-917.

  • ProcessPointChemicals. (n.d.). 3-Chloro-7-methylbenzo[d]isoxazole Supplier & Distributor of CAS# 27612-21-3. Retrieved from [Link]

  • PubChem. (n.d.). Isoxazole. Retrieved from [Link]

  • Zanco Journal of Medical Sciences. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 29(1). Retrieved from [Link]

  • ResearchGate. (2015). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. Retrieved from [Link]

Sources

Spectroscopic Characterization of 3-Chloro-7-methylbenzo[d]isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 3-Chloro-7-methylbenzo[d]isoxazole

3-Chloro-7-methylbenzo[d]isoxazole belongs to the benzisoxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The precise substitution of a chloro group at the 3-position and a methyl group at the 7-position of the benzisoxazole core dictates its physicochemical properties and potential pharmacological activity. Accurate structural confirmation through spectroscopic methods is a critical step in the synthesis and development of new chemical entities based on this framework.

Molecular Structure and Atom Numbering

To facilitate the interpretation of spectroscopic data, a clear and consistent atom numbering system is essential. The following diagram illustrates the structure of 3-Chloro-7-methylbenzo[d]isoxazole with the IUPAC numbering convention that will be used throughout this guide.

Proposed Mass Spectral Fragmentation Pathway M [C₈H₆ClNO]⁺˙ m/z = 167/169 F1 [C₇H₆NO]⁺ m/z = 118 M->F1 - Cl F3 [C₈H₆N]⁺ m/z = 116 M->F3 - COCl F2 [C₇H₃N]⁺˙ m/z = 101 F1->F2 - OH

Caption: Proposed major fragmentation pathways for 3-Chloro-7-methylbenzo[d]isoxazole.

Interpretation:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 167 and an M+2 peak at m/z 169 with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom.

  • Loss of Chlorine: A significant fragment at m/z 132 would correspond to the loss of a chlorine radical from the molecular ion.

  • Cleavage of the Isoxazole Ring: Fragmentation of the isoxazole ring can lead to the formation of various smaller ions. For instance, the loss of CO and Cl could result in a fragment at m/z 103.

Experimental Protocols

While specific experimental data for the title compound is not provided, the following are general, field-proven protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer.

  • Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a solution, use a suitable solvent that does not have interfering absorptions in the regions of interest.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solids) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate positive ions.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

  • Data Interpretation: Analyze the mass spectrum to determine the molecular weight and elucidate the fragmentation pattern.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 3-Chloro-7-methylbenzo[d]isoxazole. The presented ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, derived from established principles and comparison with analogous compounds, offer a solid foundation for the structural characterization of this molecule. The outlined experimental protocols provide a standardized approach for researchers to obtain and verify this data. As with any predictive analysis, experimental verification remains the gold standard for unequivocal structure confirmation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

The Isoxazole Scaffold: A Privileged Framework for Targeting Diverse Pathologies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Versatility of the Isoxazole Ring

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone of modern medicinal chemistry. Its prevalence in a wide array of clinically approved drugs and late-stage clinical candidates is a testament to its remarkable versatility as a pharmacophore. The unique electronic properties of the isoxazole ring, including its ability to act as a bioisostere for esters and amides and its capacity to engage in a multitude of non-covalent interactions like hydrogen bonding and π–π stacking, allow for high-affinity binding to a diverse range of biological targets.[1][2] This guide provides a detailed exploration of key therapeutic targets that have been successfully modulated by isoxazole derivatives, offering insights into their mechanisms of action and the experimental workflows used to validate them.

Enzyme Inhibition: A Dominant Therapeutic Strategy

Isoxazole derivatives have proven to be highly effective enzyme inhibitors across multiple disease areas. Their rigid structure can orient functional groups in precise three-dimensional arrangements to fit into active sites, leading to potent and often selective inhibition.

Cyclooxygenase (COX) Enzymes: Combating Inflammation

The inhibition of cyclooxygenase enzymes, particularly the inducible COX-2 isoform, is a cornerstone of anti-inflammatory therapy. Isoxazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) are designed to selectively target COX-2, thereby reducing the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[3][4]

Mechanism of COX-2 Selectivity: The selectivity of drugs like Valdecoxib arises from a key structural difference between the two enzyme isoforms. The active site of COX-2 features a valine residue (Val523), which is smaller than the corresponding isoleucine residue in COX-1.[5] This substitution creates a hydrophilic side pocket in the COX-2 active site that is inaccessible in COX-1. Isoxazole derivatives featuring a sulfonamide moiety, like Valdecoxib, can bind in this side pocket, anchoring the inhibitor and conferring high selectivity and potency.[5][6] This interaction prevents arachidonic acid from accessing the enzyme's active site, thereby blocking prostaglandin synthesis.

Workflow for Screening COX-2 Inhibitors

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular & In Vivo Validation CompoundLibrary Isoxazole Derivative Library HTS Primary HTS Assay (e.g., Fluorometric) CompoundLibrary->HTS Screening HitConfirm Hit Confirmation & IC50 Determination HTS->HitConfirm Identify 'Hits' Selectivity COX-1 vs. COX-2 Selectivity Assay HitConfirm->Selectivity Characterize Potency CellAssay Cell-Based Assay (e.g., PGE2 Measurement) Selectivity->CellAssay Validate Cellular Activity InVivo In Vivo Efficacy Model (e.g., Rat Paw Edema) CellAssay->InVivo Assess In Vivo Efficacy

Caption: High-throughput screening workflow for identifying selective COX-2 inhibitors.

Table 1: Potency of Select Isoxazole Derivatives Against COX Enzymes

Compound Target IC50 (µM) Selectivity Index (COX-1/COX-2) Reference(s)
Valdecoxib COX-2 0.005 >30,000 [7]
Valdecoxib COX-1 150 [7]
Mofezolac COX-1 0.83 ~1.2 [3]
Mofezolac COX-2 0.69 [3]
Compound C6 COX-2 0.05 160 [8]

| Compound C6 | COX-1 | 8.02 | |[8] |

Monoamine Oxidase (MAO): Modulating Neurotransmitter Levels

Monoamine oxidase enzymes (MAO-A and MAO-B) are critical regulators of neurotransmitter metabolism, breaking down monoamines like serotonin, norepinephrine, and dopamine.[9] Inhibition of MAO increases the synaptic availability of these neurotransmitters, a therapeutic strategy used in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[1]

Mechanism of Action: Isoxazole-based MAO inhibitors, such as the antidepressant drug Isocarboxazid, act as irreversible inhibitors.[9][10] They function by forming a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site, permanently inactivating it.[2] Newer synthetic isoxazole and benzisoxazole derivatives have been developed that show high potency and remarkable selectivity for the MAO-B isoform, which is a primary target for Parkinson's disease therapy.[1][11] For example, certain 2,1-benzisoxazole derivatives have demonstrated MAO-B inhibition with IC50 values in the low nanomolar range (e.g., 0.017 µM).[1]

Signaling Pathway: MAO Inhibition

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Monoamines Dopamine, Serotonin, Norepinephrine MAO Monoamine Oxidase (MAO) Monoamines->MAO Metabolism Vesicle Synaptic Vesicle Monoamines->Vesicle Packaging Metabolites Inactive Metabolites MAO->Metabolites Synapse_Monoamines Increased Neurotransmitters Vesicle->Synapse_Monoamines Release Isoxazole Isoxazole Inhibitor (e.g., Isocarboxazid) Isoxazole->MAO Inhibition

Caption: Mechanism of MAO inhibition by isoxazole derivatives.

Anticancer Therapeutics: A Multi-pronged Attack

The isoxazole scaffold is a prominent feature in a new generation of anticancer agents that target various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.[3][5]

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate virtually all cellular signaling pathways. Their dysregulation is a common driver of cancer. Isoxazole derivatives have been successfully developed as inhibitors of several key oncogenic kinases.[12]

  • VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels required for tumor growth and metastasis.[1][13] Isoxazole-containing molecules can act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration.[1][12] Docking studies reveal that these inhibitors often form crucial hydrogen bonds with key residues like Cys919 and Asp1046 in the ATP-binding pocket.[13]

  • EGFR: Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase frequently overexpressed or mutated in various cancers. A new series of isoxazole derivatives has been evaluated for antitumor activity, with some compounds showing potent inhibition against cancer cell lines and targeting EGFR tyrosine kinase (EGFR-TK).[11]

Disruption of Microtubule Dynamics

Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division (mitosis). Drugs that interfere with microtubule dynamics are powerful anticancer agents. Some novel isoxazole derivatives have been shown to target tubulin, the building block of microtubules.[14]

Mechanism of Action: Unlike drugs that bind to the colchicine site, certain steroid-fused isoxazoles have been found to bind to the taxane-binding site on β-tubulin.[14] This binding stabilizes the microtubule polymer, preventing its disassembly. The consequence is a G2/M phase cell cycle arrest, where the cancer cell is unable to complete mitosis. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[14] This mechanism is particularly promising for overcoming resistance to existing taxane-based chemotherapies.[14]

Modulation of CNS Receptors and Channels

Beyond enzyme inhibition, isoxazoles serve as versatile scaffolds for ligands that modulate the activity of ion channels and receptors in the central nervous system (CNS), offering therapeutic avenues for epilepsy and psychiatric disorders.

GABA-A Receptor Modulation

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the brain. Positive allosteric modulators of this receptor enhance GABAergic inhibition, producing anticonvulsant and anxiolytic effects.[15][16]

Mechanism of Action: The anticonvulsant drug Zonisamide , which contains a benzisoxazole ring, exhibits a complex mechanism of action. It blocks voltage-gated sodium channels and T-type calcium channels, which stabilizes neuronal membranes and suppresses hypersynchronization.[17][18] Additionally, Zonisamide enhances GABAergic neurotransmission.[17] While it does not bind directly to the benzodiazepine or GABA binding sites, it has been shown to increase the synaptic release of GABA and inhibit its reuptake, thereby potentiating inhibitory signaling in the brain.[9][19]

Serotonin (5-HT) Reuptake Inhibition

The serotonin transporter (SERT) is a key target for antidepressants. Inhibiting SERT increases the concentration of serotonin in the synaptic cleft, alleviating depressive symptoms. Tricyclic isoxazole derivatives have been developed that combine central serotonin reuptake inhibition with α2-adrenoceptor antagonism, a dual-action mechanism believed to offer a faster onset and improved efficacy in treating depression.[4][20]

Antimicrobial Targets: Disrupting Essential Bacterial and Fungal Pathways

The isoxazole ring is integral to several important antimicrobial agents, demonstrating its utility in combating infectious diseases.

Dihydropteroate Synthase (DHPS) Inhibition

Sulfamethoxazole is a classic example of an isoxazole-containing antibacterial agent. It belongs to the sulfonamide class of antibiotics, which target the bacterial folate biosynthesis pathway.[2]

Mechanism of Action: Bacteria must synthesize folic acid de novo, a process not required in humans who obtain it from their diet. A key enzyme in this pathway is dihydropteroate synthase (DHPS).[21] Sulfamethoxazole is a structural analog of the natural DHPS substrate, para-aminobenzoic acid (PABA).[11] It acts as a competitive inhibitor, binding to the PABA site on DHPS and blocking the synthesis of dihydropteroate.[11] This halts the production of folic acid, which is essential for synthesizing nucleic acids and proteins, ultimately leading to a bacteriostatic effect (inhibition of growth and replication).[11]

Fungal 1,3-β-D-Glucan Synthase Inhibition

The fungal cell wall, which is absent in human cells, represents an excellent target for selective antifungal drugs. The echinocandin class of antifungals, which includes the isoxazole-containing drug Micafungin , targets the synthesis of a key cell wall component.

Mechanism of Action: Micafungin is a non-competitive inhibitor of 1,3-β-D-glucan synthase.[2] This enzyme is responsible for synthesizing 1,3-β-D-glucan, a critical polysaccharide that provides structural integrity to the fungal cell wall. By inhibiting this enzyme, Micafungin disrupts cell wall formation, leading to osmotic instability and fungal cell death.

Table 2: Antimicrobial Activity of Select Isoxazole Derivatives

Compound/Drug Target Organism(s) Target Activity (MIC, µg/mL) Reference(s)
Sulfamethoxazole Gram-positive & Gram-negative bacteria Dihydropteroate Synthase Varies by species [2][9]
Cloxacillin Gram-positive bacteria (e.g., S. aureus) Penicillin-Binding Proteins Varies by species [13]
Derivative 178f E. coli Not Specified 95 [9]
Derivative 178e S. aureus Not Specified 95 [9]

| Micafungin | Candida species | 1,3-β-D-Glucan Synthase | Varies by species |[2] |

Experimental Validation Protocols

The identification and validation of therapeutic targets require robust and reproducible experimental methodologies. The following protocols represent standard, self-validating workflows for assessing the activity of isoxazole derivatives against key target classes.

Protocol 5.1: In Vitro Kinase Inhibition Assay (Fluorometric)

Causality Statement: This assay quantifies the ability of a compound to inhibit a specific protein kinase by measuring the depletion of ATP, a co-substrate for all kinase reactions. The use of a selective inhibitor as a positive control and a "no enzyme" condition as a negative control validates the assay's specificity and dynamic range.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Reconstitute the recombinant kinase enzyme of interest in kinase buffer to a working concentration (e.g., 2-5 ng/µL). Keep on ice.

    • Prepare the specific peptide substrate for the kinase in kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer at a concentration close to its Km for the specific kinase.

    • Prepare serial dilutions of the isoxazole test compounds and a known reference inhibitor (e.g., Staurosporine) in DMSO, then further dilute in kinase buffer.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of diluted test compound, reference inhibitor, or vehicle control (DMSO in buffer) to appropriate wells.

    • Add 10 µL of the kinase/peptide substrate mixture to all wells except the "no enzyme" negative control.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.

    • Incubate the plate for 60 minutes at 30°C. The specific time should be optimized to ensure the reaction is within the linear range.

    • Stop the reaction and detect the remaining ATP by adding 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®), which generates a luminescent signal inversely proportional to kinase activity.

    • Incubate for 10 minutes in the dark.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Subtract the background signal ("no enzyme" control).

    • Normalize the data to the vehicle control (100% activity) and the strong inhibitor control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 5.2: Radioligand Receptor Binding Assay (Filtration)

Causality Statement: This competitive binding assay determines a compound's affinity for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand. The inclusion of a "non-specific binding" control, using a high concentration of an unlabeled ligand, ensures that the measured binding is specific to the target receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂).

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet with fresh buffer and re-centrifuge.

    • Resuspend the final membrane pellet in an assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

  • Assay Procedure (96-well filter plate format):

    • Prepare serial dilutions of the unlabeled isoxazole test compounds.

    • To each well of a filter plate (e.g., GF/C filter), add:

      • 50 µL of assay buffer (for total binding) OR 50 µL of a known unlabeled ligand at high concentration (for non-specific binding) OR 50 µL of test compound.

      • 50 µL of the specific radioligand (e.g., [³H]-ligand) at a concentration near its Kd.

      • 150 µL of the thawed membrane preparation (containing 10-50 µg of protein).

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.

  • Filtration and Counting:

    • Terminate the incubation by rapidly filtering the contents of the plate through the filter mat using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove residual unbound radioactivity.

    • Dry the filter mat completely.

    • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding versus the log of the test compound concentration.

    • Determine the IC50 value from the resulting inhibition curve.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 5.3: Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality Statement: This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth. By comparing the growth in wells containing the compound to positive (no drug) and negative (no bacteria) controls, the bacteriostatic or bactericidal activity can be directly quantified.

Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth, MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in MHB to achieve the final desired inoculum concentration for the assay (typically 5 x 10⁵ CFU/mL).[8]

  • Assay Procedure (96-well microtiter plate):

    • Add 100 µL of sterile MHB to wells in columns 2 through 12.

    • Prepare a 2X stock solution of the isoxazole test compound in MHB. Add 200 µL of this stock to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.[8]

    • Column 11 will serve as the positive growth control (no drug), and column 12 will be the sterility control (no bacteria).

    • Inoculate wells in columns 1 through 11 with 100 µL of the final diluted bacterial inoculum. The final volume in each well will be 200 µL.

  • Incubation and Reading:

    • Cover the plate and incubate at 37°C for 18-24 hours.

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[17] A plate reader can also be used to measure the optical density at 600 nm.

Future Perspectives

The isoxazole scaffold continues to be a fertile ground for drug discovery. Future efforts are likely to focus on several key areas: developing multi-targeted therapies, such as dual kinase inhibitors for cancer; exploring novel isoxazole-based covalent inhibitors for enhanced potency and duration of action; and applying this versatile scaffold to emerging targets in areas like neuroinflammation and metabolic diseases. The proven success and synthetic tractability of isoxazole derivatives ensure they will remain a high-value framework for medicinal chemists aiming to address unmet medical needs.

References

  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17). Retrieved from [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. (n.d.). Retrieved from [Link]

  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC - NIH. (2025, July 23). Retrieved from [Link]

  • What is the mechanism of Sulfamethoxazole? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. (n.d.). Retrieved from [Link]

  • Discovery of a New Series of Centrally Active Tricyclic Isoxazoles Combining Serotonin (5-HT) Reuptake Inhibition with α2-Adrenoceptor Blocking Activity | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved from [Link]

  • Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed. (n.d.). Retrieved from [Link]

  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase - NIH. (n.d.). Retrieved from [Link]

  • Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC. (2023, March 19). Retrieved from [Link]

  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives - Semantic Scholar. (2024, June 14). Retrieved from [Link]

  • The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase - Frontiers. (n.d.). Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved from [Link]

  • What is the mechanism of Zonisamide? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Retrieved from [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (2025, February 19). Retrieved from [Link]

  • Full article: A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (n.d.). Retrieved from [Link]

  • Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole - PDB-101. (n.d.). Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). Retrieved from [Link]

  • Catalysis and sulfa drug resistance in dihydropteroate synthase - PubMed - NIH. (n.d.). Retrieved from [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - NIH. (2023, February 3). Retrieved from [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). Retrieved from [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Retrieved from [Link]

  • Effects of zonisamide on neurotransmitter exocytosis associated with ryanodine receptors - PubMed. (n.d.). Retrieved from [Link]

  • Through scaffold modification to 3,5-diaryl-4,5-dihydroisoxazoles: new potent and selective inhibitors of monoamine oxidase B - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Discovery of a new series of centrally active tricyclic isoxazoles combining serotonin (5-HT) reuptake inhibition with alpha2-adrenoceptor blocking activity - PubMed. (n.d.). Retrieved from [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions - PMC - NIH. (2018, October 22). Retrieved from [Link]

  • Valdecoxib | C16H14N2O3S | CID 119607 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • GABAA receptor positive allosteric modulator - Wikipedia. (n.d.). Retrieved from [Link]

  • a review of isoxazole biological activity and present synthetic techniques. (2024, December 30). Retrieved from [Link]

  • Isocarboxazid - LiverTox - NCBI Bookshelf - NIH. (2020, April 8). Retrieved from [Link]

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - NIH. (n.d.). Retrieved from [Link]

  • Clinical Pharmacology and Mechanism of Action of Zonisamide - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Isocarboxazid | C12H13N3O2 | CID 3759 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed. (2020, November 1). Retrieved from [Link]

Sources

Physicochemical properties of 3-Chloro-7-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-7-methylbenzo[d]isoxazole

Foreword

This document provides a comprehensive technical overview of the predicted and anticipated physicochemical properties of 3-Chloro-7-methylbenzo[d]isoxazole. As a novel heterocyclic compound, extensive experimental data for this specific molecule is not yet prevalent in peer-reviewed literature. Therefore, this guide adopts a dual approach: firstly, presenting computationally predicted data from established chemical databases, and secondly, providing detailed, field-proven experimental protocols for the empirical determination of these properties. This approach ensures that researchers and drug development professionals are equipped with both a robust theoretical baseline and the practical methodologies required for comprehensive characterization.

The insights and protocols herein are grounded in fundamental principles of physical organic chemistry and analytical science, designed to guide the user through a logical and self-validating process of discovery.

Molecular Structure and Core Properties

3-Chloro-7-methylbenzo[d]isoxazole belongs to the benzisoxazole class of heterocyclic compounds. The core structure consists of a benzene ring fused to an isoxazole ring. The specific substitutions—a chlorine atom at position 3 and a methyl group at position 7—are critical determinants of its electronic, steric, and, consequently, its physicochemical properties. The chlorine atom, being electron-withdrawing, and the methyl group, being weakly electron-donating, create a unique electronic distribution across the aromatic system that influences reactivity, crystal packing, and intermolecular interactions.

A summary of key predicted molecular identifiers and properties is presented below. These values are computationally derived and serve as a crucial starting point for experimental verification.

PropertyPredicted ValueSource
Molecular Formula C₈H₆ClNOPubChem
Molecular Weight 167.60 g/mol PubChem
Canonical SMILES CC1=CC=CC2=C1C(=NO2)ClPubChem
InChI InChI=1S/C8H6ClNO/c1-5-3-2-4-6-7(5)8(9)11-10-6/h2-4H,1H3PubChem
XLogP3 2.8PubChem
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 2 (N and O)PubChem

Lipophilicity and Solubility: The Cornerstones of Pharmacokinetics

The balance between lipophilicity (affinity for non-polar environments) and hydrophilicity (affinity for aqueous environments) is a master variable in drug development, governing absorption, distribution, metabolism, and excretion (ADME).

Lipophilicity (LogP)

The partition coefficient (P) or its logarithmic form (LogP) is the primary metric for lipophilicity. The predicted XLogP3 value of 2.8 suggests that 3-Chloro-7-methylbenzo[d]isoxazole is a moderately lipophilic compound. This indicates a favorable balance for potential membrane permeability, though it may also suggest a risk of non-specific binding to hydrophobic pockets in proteins if not properly optimized.

prep 1. Prepare n-Octanol/Water Saturate each phase with the other for 24h. stock 2. Prepare Stock Solution Dissolve compound in water-saturated n-octanol (e.g., 1 mg/mL). prep->stock partition 3. Partitioning Mix equal volumes of stock solution and octanol-saturated water. Shake vigorously for 1h. stock->partition separate 4. Phase Separation Centrifuge at 2000g for 10 min to break emulsion. partition->separate analyze 5. Concentration Analysis Measure concentration in both aqueous (Ca) and organic (Co) phases via UV-Vis or HPLC. separate->analyze calculate 6. Calculate LogP LogP = log10(Co / Ca) analyze->calculate

Caption: Shake-Flask method for LogP determination.

Aqueous Solubility

Solubility is a critical factor for oral bioavailability. While computational models provide estimates, empirical determination is essential. The benzisoxazole core is generally poorly soluble in water, and the substituents are unlikely to dramatically increase aqueous solubility.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for instance, at 10 mM.

  • Assay Plate Preparation: Dispense phosphate-buffered saline (PBS, pH 7.4) into the wells of a 96-well microplate.

  • Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution into the PBS wells to achieve a range of final concentrations. This step is typically automated to ensure rapid mixing and prevent premature precipitation.

  • Incubation and Measurement: The plate is shaken for a period (e.g., 2 hours) at room temperature. The absorbance (or light scattering) is then read at a specific wavelength (e.g., 620 nm) using a plate reader.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility limit. The causality here is that as the compound's concentration exceeds its solubility limit, it precipitates out of solution, causing the light scattering measured by the plate reader to increase.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH. The 3-Chloro-7-methylbenzo[d]isoxazole molecule does not possess strongly acidic or basic functional groups. The isoxazole nitrogen is weakly basic. Predicting the pKa of such a system is challenging, but it is expected to be very low (likely < 2). An accurate experimental determination is therefore vital.

dissolve 1. Dissolve Compound Accurately weigh and dissolve compound in a co-solvent system (e.g., Methanol/Water). setup 2. System Setup Calibrate pH meter. Place solution under nitrogen blanket with a stirrer. dissolve->setup titrate 3. Titration Add standardized HCl titrant in small, precise increments. Record pH after each addition. setup->titrate plot 4. Plot Data Plot pH vs. Volume of titrant added. titrate->plot analyze 5. Determine Equivalence Point Identify the point of maximum slope on the titration curve (first derivative). plot->analyze calculate 6. Calculate pKa pKa is the pH at the half-equivalence point. analyze->calculate

Caption: Potentiometric titration workflow for pKa.

Spectroscopic and Thermal Analysis

Structural confirmation and purity assessment rely on a suite of analytical techniques.

Spectroscopic Profile
  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is essential for confirming the molecular structure. The proton NMR should show characteristic signals for the aromatic protons and the methyl group protons, with chemical shifts influenced by the chloro and isoxazole moieties. The carbon NMR will confirm the presence of the 8 unique carbon atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight (167.0141) and isotopic distribution pattern characteristic of a monochlorinated compound (an M+2 peak approximately one-third the intensity of the molecular ion peak).

  • UV-Vis Spectroscopy: The UV-Vis spectrum, likely measured in ethanol or methanol, will reveal the electronic transitions of the conjugated benzisoxazole system. This data is useful for developing quantitative analytical methods (e.g., for solubility or LogP determination).

Thermal Properties
  • Melting Point (MP): The melting point is a critical indicator of purity and crystal lattice energy. It should be determined using a calibrated melting point apparatus or by Differential Scanning Calorimetry (DSC). A sharp melting point indicates high purity.

  • Differential Scanning Calorimetry (DSC): DSC provides more detailed information than a simple melting point, revealing the melting endotherm, its onset and peak temperatures, and the enthalpy of fusion. It can also detect polymorphic transitions, decomposition, or the presence of solvates.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min).

  • Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 250 °C).

  • Data Analysis: The resulting thermogram plots heat flow against temperature. The melting event is observed as an endothermic peak. The onset of this peak is typically reported as the melting point. The area under the peak is proportional to the enthalpy of fusion. This protocol is self-validating through the use of a reference pan and calibrated instrument, ensuring that measured heat flow is solely due to the sample's thermal transitions.

Conclusion

The physicochemical profile of 3-Chloro-7-methylbenzo[d]isoxazole, as outlined by computational predictions, suggests a moderately lipophilic and likely poorly soluble compound with a stable heterocyclic core. This guide provides the essential theoretical framework and, more critically, the detailed experimental workflows required to empirically validate these predictions. Rigorous execution of these protocols will generate the high-quality data necessary to make informed decisions in a drug discovery and development context, ensuring a deep and actionable understanding of this novel chemical entity.

References

  • PubChem. (n.d.). 3-Chloro-7-methyl-1,2-benzisoxazole. National Center for Biotechnology Information. Retrieved from [Link]

Methodological & Application

Application Notes and Protocols for the Purification of 3-Chloro-7-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and protocols for the purification of 3-Chloro-7-methylbenzo[d]isoxazole, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in adapting and troubleshooting these methods.

Understanding the Molecule and Potential Impurities

3-Chloro-7-methylbenzo[d]isoxazole is a substituted benzisoxazole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in a range of biologically active compounds.[1] The purification strategy for this compound is intrinsically linked to its synthesis route, which dictates the likely impurities.

A plausible and common synthetic pathway to 3-substituted benzo[d]isoxazoles involves the cyclization of an appropriately substituted ortho-hydroxyaryl oxime. For 3-Chloro-7-methylbenzo[d]isoxazole, a likely precursor would be the oxime of 2-hydroxy-3-methylacetophenone, followed by chlorination and cyclization.

Anticipated Impurities:

  • Unreacted Starting Materials: 2-hydroxy-3-methylacetophenone and its corresponding oxime.

  • Isomeric Byproducts: Formation of other chlorinated isomers during the synthesis.

  • Reaction Reagents and Byproducts: Residual acids, bases, or coupling agents used in the synthesis.

  • Solvent Residues: Organic solvents used during the reaction and initial work-up.

Understanding these potential impurities is critical for selecting the most effective purification strategy.

Physicochemical Properties (Estimated)

PropertyEstimated ValueRationale / Comments
Molecular Formula C₈H₆ClNO-
Molecular Weight 167.59 g/mol [1]
Appearance Off-white to light yellow solidTypical for chlorinated aromatic compounds.
Melting Point 70-90 °CBased on similar substituted benzisoxazoles. The exact value will depend on purity.
Boiling Point > 300 °C (decomposes)High boiling point is expected for an aromatic heterocyclic compound of this molecular weight. Distillation is likely not a suitable purification method due to potential decomposition.
Solubility Soluble in dichloromethane, chloroform, ethyl acetate, acetone. Sparingly soluble in hexanes, ethanol, and methanol. Insoluble in water.The chloro and methyl groups contribute to its non-polar character, favoring solubility in chlorinated and ethereal/ester solvents.

Purification Strategy: A Two-Pronged Approach

For achieving high purity of 3-Chloro-7-methylbenzo[d]isoxazole, a combination of chromatography and recrystallization is recommended. Flash column chromatography serves as the primary method for bulk purification and separation of major impurities, while recrystallization is ideal for final polishing to obtain a highly crystalline, pure product.

Purification_Workflow Crude Crude Product Chromatography Flash Column Chromatography Crude->Chromatography Primary Purification Recrystallization Recrystallization Chromatography->Recrystallization Final Polishing Pure Pure Product (>99%) Recrystallization->Pure

Figure 1: General purification workflow for 3-Chloro-7-methylbenzo[d]isoxazole.

Detailed Protocol: Flash Column Chromatography

Flash column chromatography is a rapid and effective technique for separating compounds with different polarities.[2][3][4][5] For 3-Chloro-7-methylbenzo[d]isoxazole, a normal-phase silica gel column is appropriate.

4.1. Materials and Reagents

  • Crude 3-Chloro-7-methylbenzo[d]isoxazole

  • Silica gel (230-400 mesh)

  • Hexanes (or heptanes)

  • Ethyl acetate

  • Dichloromethane (for sample loading)

  • Glass column with stopcock

  • Compressed air or nitrogen source

  • Collection tubes

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

4.2. Protocol Steps

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude product in dichloromethane.

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using a mixture of hexanes and ethyl acetate (e.g., 9:1, 8:2).

    • Visualize the spots under a UV lamp to determine the Rf values of the product and impurities. The ideal solvent system for column chromatography will give the product an Rf value of approximately 0.3.

  • Column Packing:

    • Securely clamp the glass column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.[2]

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand.

    • Carefully add a small amount of the initial eluent and allow it to pass through the top layer of sand.

  • Elution and Fraction Collection:

    • Carefully fill the column with the initial eluent.

    • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate (approximately 2 inches/minute).

    • Begin collecting fractions in test tubes.

    • Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate. A typical gradient might be:

      • 95:5 Hexanes:Ethyl Acetate (2 column volumes)

      • 90:10 Hexanes:Ethyl Acetate (5-10 column volumes)

      • 80:20 Hexanes:Ethyl Acetate (if necessary)

    • Monitor the separation by spotting alternate fractions on a TLC plate and visualizing under UV light.

  • Product Isolation:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to obtain the purified 3-Chloro-7-methylbenzo[d]isoxazole.

Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis of Crude Pack Pack Column with Silica Gel TLC->Pack Load Load Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Purified Product Evaporate->Pure_Product

Figure 2: Step-by-step workflow for flash column chromatography.

Detailed Protocol: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[6] The choice of solvent is crucial for successful recrystallization.

5.1. Solvent Selection

The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A mixed solvent system can also be effective.

Solvent SystemRationale
Ethanol/Water The compound is likely sparingly soluble in hot ethanol and insoluble in water. Dissolving in a minimal amount of hot ethanol and adding hot water dropwise until turbidity appears can induce crystallization upon cooling.
Hexanes/Ethyl Acetate The compound is soluble in ethyl acetate and sparingly soluble in hexanes. Dissolving in a minimal amount of hot ethyl acetate and adding hexanes can effectively induce crystallization.
Toluene Toluene can be a good single-solvent choice for aromatic compounds.

5.2. Protocol Steps

  • Dissolution:

    • Place the purified product from chromatography into an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., ethanol).

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional):

    • If any insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process and promote the formation of larger, purer crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.

Recrystallization_Decision Start Start with Purified Product Solvent_Screen Screen Solvents (e.g., Ethanol, Toluene, Hexanes/EtOAc) Start->Solvent_Screen Single_Solvent Good solubility in hot, poor in cold? Solvent_Screen->Single_Solvent Use_Single Use Single Solvent System Single_Solvent->Use_Single Yes Mixed_Solvent Use Mixed Solvent System (e.g., Ethanol/Water) Single_Solvent->Mixed_Solvent No Dissolve Dissolve in Hot Solvent Use_Single->Dissolve Mixed_Solvent->Dissolve Cool Slow Cooling Dissolve->Cool Filter_Dry Filter and Dry Crystals Cool->Filter_Dry Final_Product High Purity Crystalline Product Filter_Dry->Final_Product

Figure 3: Decision-making process for selecting a recrystallization solvent system.

Purity Assessment

The purity of the final product should be assessed using a combination of the following techniques:

  • Thin-Layer Chromatography (TLC): A single spot should be observed in various solvent systems.

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) is indicative of high purity.

  • Spectroscopic Analysis (NMR, MS): 1H and 13C NMR spectroscopy should show the expected signals without significant impurity peaks. Mass spectrometry should confirm the correct molecular weight.[7][8][9]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin.

  • Consult the Safety Data Sheet (SDS) for all chemicals used.

References

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • S. N. Singh, et al. (2015). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC. Retrieved from [Link]

  • Google Patents. (1989). Process for the preparation of 3,5-disubstituted isoxazoles.
  • Google Patents. (1993). Process for the preparation of chlorothiazole derivatives.
  • S. R. M. D. S. et al. (2024). Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles. Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. (2007). Substituted hydroxyacetophenon derivatives.
  • A. K. et al. (2011). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. Retrieved from [Link]

  • A. A. Lukoyanov, et al. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzisoxazole synthesis. Retrieved from [Link]

  • K. S. Kumar, et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Retrieved from [Link]

  • H. Liu, et al. (2006). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. ResearchGate. Retrieved from [Link]

  • D. N. Nicolaides, et al. (1997). Cyclization of α-Oxo-oximes to 2-Substituted Benzoxazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Department of Chemistry, University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclization of ??-Oxo-oximes to 2-Substituted Benzoxazoles | Request PDF. Retrieved from [Link]

  • X. S. et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC. Retrieved from [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • M. A. et al. (2024). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. MDPI. Retrieved from [Link]

  • A. A. et al. (2020). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • A. A. et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC. Retrieved from [Link]

  • Lisa Nichols. (2022, February 12). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • M. A. et al. (2016). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. Retrieved from [Link]

Sources

The Strategic Role of 3-Chloro-7-methylbenzo[d]isoxazole: A Versatile Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of medicinal and materials chemistry, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. 3-Chloro-7-methylbenzo[d]isoxazole has emerged as a pivotal building block, offering a unique combination of reactivity and stability that allows for the introduction of the benzisoxazole motif into a diverse array of target molecules. This five-membered heterocyclic system is a privileged scaffold, present in numerous biologically active compounds and functional materials.[1][2] The presence of a chlorine atom at the 3-position provides a reactive handle for a variety of synthetic transformations, making it an invaluable tool for researchers and drug development professionals. This guide provides an in-depth exploration of the synthesis and application of 3-chloro-7-methylbenzo[d]isoxazole, complete with detailed protocols and mechanistic insights to empower your research endeavors.

Core Synthetic Strategy: From Precursor to Key Intermediate

The primary synthetic route to 3-chloro-7-methylbenzo[d]isoxazole hinges on a two-step process commencing with the synthesis of its precursor, 7-methylbenzo[d]isoxazol-3-ol. This is followed by a chlorination reaction to yield the target intermediate.

Protocol 1: Synthesis of 7-methylbenzo[d]isoxazol-3-ol

The synthesis of the isoxazolol precursor is typically achieved through the cyclization of an appropriate ortho-hydroxyaryl oxime. A common and effective starting material is 2-hydroxy-3-methylbenzaldehyde. The reaction proceeds by first forming the oxime with hydroxylamine, which then undergoes an intramolecular cyclization.

Reaction Scheme:

Protocol_1_Synthesis start 2-Hydroxy-3-methylbenzaldehyde intermediate 2-Hydroxy-3-methylbenzaldehyde Oxime start->intermediate Oximation reagent1 Hydroxylamine (NH2OH) reagent1->intermediate product 7-methylbenzo[d]isoxazol-3-ol intermediate->product Intramolecular Cyclization reagent2 Base (e.g., NaOH) reagent2->product

Caption: Synthesis of 7-methylbenzo[d]isoxazol-3-ol.

Step-by-Step Procedure:

  • Oxime Formation: To a solution of 2-hydroxy-3-methylbenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol, add hydroxylamine hydrochloride (1.1 eq) and a base like sodium acetate or pyridine (1.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC). The reaction of aldehydes and ketones with hydroxylamine readily forms oximes.[2][3]

  • Upon completion, the solvent is typically removed under reduced pressure. The resulting crude oxime can be purified by recrystallization or used directly in the next step.

  • Cyclization: The crude 2-hydroxy-3-methylbenzaldehyde oxime is then subjected to cyclization. This can be achieved by heating in the presence of a base, such as aqueous sodium hydroxide, or by using a milder method like microwave-assisted synthesis in the presence of a catalytic amount of a basic ionic liquid.[4]

  • After the cyclization is complete, the reaction mixture is cooled and acidified to precipitate the product, 7-methylbenzo[d]isoxazol-3-ol.

  • The solid product is collected by filtration, washed with water, and dried. Purity can be assessed by melting point and spectroscopic methods (NMR, IR).

Protocol 2: Chlorination of 7-methylbenzo[d]isoxazol-3-ol

The conversion of the hydroxyl group at the 3-position to a chlorine atom is a critical step to activate the molecule for subsequent nucleophilic substitution or cross-coupling reactions. This transformation is commonly achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Reaction Scheme:

Protocol_2_Chlorination start 7-methylbenzo[d]isoxazol-3-ol product 3-Chloro-7-methylbenzo[d]isoxazole start->product Chlorination reagent POCl3 / Triethylamine reagent->product

Caption: Synthesis of 3-Chloro-7-methylbenzo[d]isoxazole.

Step-by-Step Procedure:

  • To a solution of 7-methylbenzo[d]isoxazol-3-ol (1.0 eq) in an inert solvent like dichloromethane (DCM) or toluene, add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at a controlled temperature, typically 0-20 °C.

  • A tertiary amine base, such as triethylamine (2.0 eq), is then added dropwise, ensuring the reaction temperature does not exceed 30 °C.[5]

  • The reaction mixture is then heated to reflux and stirred for several hours (typically 24-48 hours), with progress monitored by TLC.

  • Upon completion, the reaction is cooled, and carefully quenched by pouring it onto crushed ice or washing with chilled water.

  • The aqueous layer is neutralized with a base like sodium carbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude 3-chloro-7-methylbenzo[d]isoxazole.

  • Purification is typically achieved by column chromatography on silica gel.

Applications as a Synthetic Intermediate

The utility of 3-chloro-7-methylbenzo[d]isoxazole lies in its susceptibility to undergo a variety of chemical transformations at the C3 position. The electron-withdrawing nature of the isoxazole ring system facilitates nucleophilic aromatic substitution, while the carbon-chlorine bond is also amenable to palladium-catalyzed cross-coupling reactions.

Application 1: Nucleophilic Aromatic Substitution (SNA_r) with Amines

A primary application of 3-chloro-7-methylbenzo[d]isoxazole is in the synthesis of 3-amino-7-methylbenzo[d]isoxazole derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[6] The reaction proceeds via a nucleophilic aromatic substitution mechanism, where an amine displaces the chloride ion.

Reaction Workflow:

SNAr_Workflow start 3-Chloro-7-methylbenzo[d]isoxazole product 3-Amino-7-methylbenzo[d]isoxazole Derivative start->product Nucleophilic Substitution reagent1 Amine (R-NH2) reagent1->product reagent2 Base (e.g., K2CO3, DIPEA) reagent2->product solvent Solvent (e.g., DMF, Dioxane) solvent->product

Caption: Nucleophilic Aromatic Substitution with Amines.

Protocol 3: General Procedure for Amination

  • In a reaction vessel, combine 3-chloro-7-methylbenzo[d]isoxazole (1.0 eq), the desired primary or secondary amine (1.2-2.0 eq), and a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Add a suitable polar aprotic solvent, for instance, N,N-dimethylformamide (DMF) or 1,4-dioxane.

  • Heat the reaction mixture to an elevated temperature (typically 80-120 °C) and stir for several hours until the reaction is complete, as indicated by TLC analysis.

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is then purified by column chromatography or recrystallization to afford the desired 3-amino-7-methylbenzo[d]isoxazole derivative.

Table 1: Representative Amination Reactions

EntryAmineProductTypical Yield (%)
1Piperidine7-Methyl-3-(piperidin-1-yl)benzo[d]isoxazole85-95
2Morpholine4-(7-Methylbenzo[d]isoxazol-3-yl)morpholine80-90
3AnilineN-Phenyl-7-methylbenzo[d]isoxazol-3-amine70-85
Application 2: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and 3-chloro-7-methylbenzo[d]isoxazole can serve as the electrophilic partner.[7] This allows for the introduction of various aryl or heteroaryl substituents at the 3-position, significantly expanding the molecular diversity accessible from this intermediate.

Reaction Workflow:

Suzuki_Workflow start 3-Chloro-7-methylbenzo[d]isoxazole product 3-Aryl-7-methylbenzo[d]isoxazole start->product Suzuki-Miyaura Coupling reagent1 Arylboronic Acid (Ar-B(OH)2) reagent1->product catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., Na2CO3, K3PO4) base->product

Sources

Application Notes and Protocols for the Experimental Design with 3-Chloro-7-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for Investigating 3-Chloro-7-methylbenzo[d]isoxazole

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This heterocyclic system is recognized for its ability to interact with diverse biological targets, leading to potential therapeutic applications.[2][3] Derivatives of the broader isoxazole class have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][4][5][6][7] The specific biological functions of these derivatives are heavily influenced by the nature and position of substituents on the core ring structure.[8]

3-Chloro-7-methylbenzo[d]isoxazole is a specific analog within this class. The introduction of a chloro group at the 3-position and a methyl group at the 7-position is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, influence its pharmacokinetic profile and target engagement. Given the rich therapeutic landscape of isoxazole derivatives, a systematic investigation of 3-Chloro-7-methylbenzo[d]isoxazole is warranted to elucidate its unique biological activity and potential as a lead compound in drug discovery.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute a logical, stepwise experimental plan to characterize and evaluate the therapeutic potential of 3-Chloro-7-methylbenzo[d]isoxazole. The protocols herein are designed to be self-validating and provide a framework for generating robust and interpretable data.

Part 1: Foundational Characterization of 3-Chloro-7-methylbenzo[d]isoxazole

Before embarking on biological evaluation, it is imperative to unequivocally confirm the identity, purity, and stability of the test compound. This foundational step ensures the reproducibility and validity of all subsequent experimental data.

Protocol 1.1: Physicochemical Characterization

Objective: To confirm the chemical structure and assess the purity of the synthesized or procured 3-Chloro-7-methylbenzo[d]isoxazole.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Expected Outcome: The spectral data should be consistent with the proposed structure of 3-Chloro-7-methylbenzo[d]isoxazole. Proton and carbon chemical shifts, coupling constants, and integration values should align with theoretical predictions.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

    • Expected Outcome: The measured mass-to-charge ratio (m/z) of the molecular ion should correspond to the calculated exact mass of 3-Chloro-7-methylbenzo[d]isoxazole (C₈H₆ClNO).[1]

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable HPLC method using a C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Inject a known concentration of the compound and monitor the elution profile using a UV detector at an appropriate wavelength (determined by UV-Vis spectroscopy).

    • Expected Outcome: A single major peak should be observed, and the purity should be calculated based on the peak area percentage. A purity of >95% is generally required for biological studies.

  • Solubility and Stability Assessment:

    • Determine the solubility in common biological buffers (e.g., PBS) and organic solvents (e.g., DMSO).

    • Assess stability in solution over time at different temperatures (e.g., room temperature, 4°C, -20°C) by re-analyzing with HPLC.

    • Causality: Understanding the solubility and stability is critical for preparing accurate dosing solutions and ensuring the compound does not degrade during the course of an experiment.

Part 2: Broad-Spectrum Biological Screening

With a well-characterized compound in hand, a broad-spectrum screening approach is a logical next step to identify potential therapeutic areas. Based on the known activities of isoxazole derivatives, the following screening panels are recommended.

Experimental Workflow for Initial Biological Screening

G Compound Characterized 3-Chloro-7-methylbenzo[d]isoxazole Screening Broad-Spectrum Biological Screening Compound->Screening Anticancer Anticancer Activity Panel Screening->Anticancer Antimicrobial Antimicrobial Activity Panel Screening->Antimicrobial AntiInflammatory Anti-inflammatory Activity Panel Screening->AntiInflammatory Hit Identification of 'Hit' Activity Anticancer->Hit Antimicrobial->Hit AntiInflammatory->Hit MoA Mechanism of Action Studies Hit->MoA

Caption: Initial screening workflow for 3-Chloro-7-methylbenzo[d]isoxazole.

Protocol 2.1: In Vitro Anticancer Cytotoxicity Screening

Rationale: Many isoxazole derivatives exhibit potent anticancer activity through various mechanisms, including the induction of apoptosis.[4][6] A primary screen against a panel of cancer cell lines from different tissue origins is a cost-effective way to identify potential cytotoxic effects.

Cell Line Panel:

Cell LineCancer Type
MCF-7Breast (Estrogen Receptor Positive)
MDA-MB-231Breast (Triple Negative)
A549Lung
HepG2Liver
HCT116Colon
PC-3Prostate

Methodology (MTT Assay):

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 3-Chloro-7-methylbenzo[d]isoxazole in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be ≤ 0.5%. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Replace the culture medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Protocol 2.2: Antimicrobial Activity Screening

Rationale: Isoxazole-containing compounds have been reported to possess antibacterial and antifungal properties.[9][10] An initial screen against common pathogenic microbes can reveal potential antimicrobial activity.

Microbial Strains:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922)

  • Fungus: Candida albicans (e.g., ATCC 90028)

Methodology (Broth Microdilution):

  • Compound Preparation: Prepare a 2-fold serial dilution of 3-Chloro-7-methylbenzo[d]isoxazole in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum as per CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control (no compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.

Part 3: Elucidating the Mechanism of Action

A "hit" from the initial screening warrants a deeper investigation into the underlying mechanism of action (MoA). The following section outlines logical next steps for a hypothetical anticancer "hit".

MoA Investigation for an Anticancer Hit

G Hit Anticancer Hit Identified (e.g., Low IC50 in MCF-7) Apoptosis Apoptosis Assay (Annexin V / PI Staining) Hit->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Hit->CellCycle Pathway Signaling Pathway Analysis (Western Blot) Apoptosis->Pathway CellCycle->Pathway Mechanism Elucidation of Cellular Mechanism Pathway->Mechanism

Caption: Workflow for investigating the mechanism of an anticancer hit.

Protocol 3.1: Apoptosis Induction Assay

Rationale: A common mechanism for anticancer compounds is the induction of programmed cell death, or apoptosis.[4] The Annexin V/Propidium Iodide (PI) assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology (Flow Cytometry):

  • Treatment: Treat the cancer cell line that showed the highest sensitivity (e.g., MCF-7) with 3-Chloro-7-methylbenzo[d]isoxazole at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic). A significant increase in the apoptotic population compared to the vehicle control indicates apoptosis induction.

Protocol 3.2: Cell Cycle Analysis

Rationale: Many cytotoxic agents exert their effects by causing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase), preventing cancer cell proliferation.[11]

Methodology (Flow Cytometry):

  • Treatment: Treat sensitive cancer cells with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Interpretation: Model the cell cycle distribution to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.

Part 4: Data Presentation and Interpretation

Table 1: Example Data Summary for Anticancer Screening

CompoundCell LineIC₅₀ (µM) ± SD
3-Chloro-7-methylbenzo[d]isoxazoleMCF-78.5 ± 1.2
3-Chloro-7-methylbenzo[d]isoxazoleA54925.1 ± 3.5
3-Chloro-7-methylbenzo[d]isoxazoleHepG2> 100
Doxorubicin (Positive Control)MCF-70.5 ± 0.1

Interpretation: The hypothetical data in Table 1 suggests that 3-Chloro-7-methylbenzo[d]isoxazole exhibits selective cytotoxicity against the MCF-7 breast cancer cell line. This selectivity would be a key point of interest for further investigation, prompting the MoA studies outlined in Part 3.

Conclusion and Future Directions

The experimental framework detailed in these application notes provides a robust starting point for the comprehensive evaluation of 3-Chloro-7-methylbenzo[d]isoxazole. By systematically progressing from physicochemical characterization to broad-spectrum biological screening and subsequent mechanism of action studies, researchers can efficiently identify and validate the therapeutic potential of this novel compound. Positive findings in these initial in vitro assays would provide a strong rationale for advancing the compound to more complex cellular models and eventually to in vivo efficacy and safety studies, paving the way for its potential development as a novel therapeutic agent.

References

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies.PubMed.
  • Synthesis, Characterization And Biological Activity Of Isoxazole Deriv
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • A review of isoxazole biological activity and present synthetic techniques.World Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights.PMC - PubMed Central.
  • 7-Chloro-3-methylbenzo[d]isoxazole.Benchchem.
  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evalu
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile.Zanco Journal of Medical Sciences.
  • Synthesis and biological evaluation of novel isoxazole derivatives
  • Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.An-Najah Staff.
  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.Repozytorium UR.
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.PMC - NIH.

Sources

Protocol for assessing the biological activity of 3-Chloro-7-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Biological Evaluation of 3-Chloro-7-methylbenzo[d]isoxazole

Introduction: Unlocking the Potential of a Privileged Scaffold

The benzisoxazole motif is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] This versatility has led to the development of numerous therapeutic agents. Derivatives of the isomeric benzoxazole and isoxazole cores have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The specific compound, 3-Chloro-7-methylbenzo[d]isoxazole, represents a novel chemical entity whose biological potential is yet to be fully characterized.

This document provides a comprehensive, tiered protocol for the initial biological assessment of 3-Chloro-7-methylbenzo[d]isoxazole. The experimental design emphasizes a logical progression from broad-spectrum activity screening to more specific, mechanism-of-action studies. The causality behind each experimental choice is explained, and every protocol is designed as a self-validating system with integrated controls to ensure data integrity and trustworthiness.

Section 1: Foundational Steps - Compound Preparation and Purity

Before any biological assessment, it is critical to ensure the identity and purity of the test compound. We recommend verification via standard analytical techniques (¹H-NMR, ¹³C-NMR, LC-MS).

Protocol 1.1: Preparation of Stock Solution

  • Solvent Selection: Due to its heterocyclic aromatic nature, 3-Chloro-7-methylbenzo[d]isoxazole is likely to have poor aqueous solubility. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock.

  • Stock Concentration: Prepare a 10 mM stock solution in 100% cell culture-grade DMSO.

    • Rationale: A high-concentration stock minimizes the final percentage of DMSO in the cell culture medium, as high concentrations of DMSO can be toxic to cells.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh serial dilutions from the stock solution in the appropriate cell culture medium immediately before each experiment. The final DMSO concentration in the assays should not exceed 0.5% (v/v).

Section 2: Tier 1 Assessment - General Cytotoxicity Profile

The first crucial step in characterizing a novel compound is to determine its effect on cell viability.[5] This establishes a therapeutic window and informs the concentration range for subsequent, more sensitive assays. A compound that is highly cytotoxic may be a candidate for oncology applications, while low cytotoxicity is desirable for other indications.[6]

Protocol 2.1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This assay quantifies ATP, an indicator of metabolically active cells.[5]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout A Seed cells in 96-well plates B Incubate 24h for cell adherence A->B C Prepare serial dilutions of compound B->C D Treat cells with compound (e.g., 0.1 to 100 µM) C->D E Incubate for 48-72h D->E F Add CellTiter-Glo® Reagent E->F G Measure Luminescence F->G H Calculate IC50 G->H

Caption: Workflow for determining compound cytotoxicity.

Methodology:

  • Cell Seeding: Seed a panel of cells (e.g., HEK293 - human embryonic kidney, MCF-7 - breast cancer, A549 - lung cancer) into white, clear-bottom 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X concentration serial dilution plate of 3-Chloro-7-methylbenzo[d]isoxazole in culture medium.

    • Remove 100 µL of medium from the cell plate and add 100 µL of the 2X compound dilutions to achieve the final 1X concentrations (e.g., ranging from 0.01 µM to 100 µM).

    • Self-Validation: Include wells with vehicle (DMSO) only as a negative control (100% viability) and wells with a known cytotoxic agent (e.g., 10 µM Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for an additional 48 to 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a "no-cell" control (0% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Parameter Recommended Value Rationale
Cell Lines HEK293, MCF-7, A549Provides data on both non-cancerous and cancerous lines.
Concentration Range 0.01 - 100 µMA wide range is necessary to capture the full dose-response curve.
Incubation Time 48 - 72 hoursAllows sufficient time for the compound to exert its effects.
Positive Control Doxorubicin (10 µM)Ensures the assay system can detect cytotoxic effects.
Negative Control Vehicle (DMSO, ≤0.5%)Accounts for any effect of the solvent on cell viability.

Section 3: Tier 2 Assessment - Probing Specific Biological Activities

Based on the known activities of the broader benzisoxazole chemical class, we propose a focused investigation into its potential anti-inflammatory and anticancer effects.[4][7]

Anti-Inflammatory Potential: NF-κB Nuclear Translocation Assay

The Nuclear Factor kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response.[8] Its inhibition is a key strategy for many anti-inflammatory drugs. This assay measures the ability of the compound to prevent the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation.[9]

Canonical NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm L TNF-α R TNFR L->R binds IKK IKK Complex R->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters Proteasome Proteasome IkB->Proteasome targeted for degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Inflammatory Gene Expression Nucleus->Gene activates

Caption: Inhibition of IκBα leads to NF-κB translocation.

Protocol 3.1.1: High-Content Imaging of NF-κB Translocation

  • Cell Seeding: Seed A549 cells (a lung carcinoma line known for a robust NF-κB response) onto 96-well imaging plates.

  • Incubation: Allow cells to attach for 24 hours at 37°C, 5% CO₂.

  • Compound Pre-treatment: Treat cells with a non-toxic concentration range of 3-Chloro-7-methylbenzo[d]isoxazole (determined from the Tier 1 assay) for 1-2 hours.

    • Rationale: Pre-incubation allows the compound to enter the cells and interact with its potential target before the inflammatory stimulus is applied.

  • Stimulation: Add TNF-α (e.g., 10 ng/mL) to all wells except the unstimulated negative control. Incubate for 30 minutes.

  • Fixation & Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.1% Triton™ X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against NF-κB p65 (e.g., Rabbit anti-p65) overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor® 488 Goat anti-Rabbit) and a nuclear counterstain (e.g., DAPI) for 1 hour.

  • Imaging: Acquire images using a high-content imaging system.

  • Data Analysis: Use image analysis software to quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm. A potent inhibitor will show a low nucleus-to-cytoplasm fluorescence ratio, similar to the unstimulated control.

Control Condition Expected Outcome
Negative Cells + Vehicle (No TNF-α)NF-κB remains cytoplasmic.
Positive Cells + Vehicle + TNF-αNF-κB translocates to the nucleus.
Inhibitor Cells + Known Inhibitor (e.g., BAY 11-7082) + TNF-αTranslocation is blocked.
Anticancer Potential: Apoptosis Induction Assay

A key mechanism of many anticancer drugs is the induction of programmed cell death, or apoptosis.[10] This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and the externalization of phosphatidylserine.[11]

Principle of Annexin V / PI Apoptosis Assay

G cluster_legend key { Annexin V-FITC | Propidium Iodide (PI)} A Viable Cell Intact Membrane No Staining B Early Apoptosis Annexin V Positive PI Negative A->B Apoptotic Stimulus C Late Apoptosis / Necrosis Annexin V Positive PI Positive B->C Membrane Permeability Increases

Caption: Staining patterns in the apoptosis assay.

Protocol 3.2.1: Flow Cytometry Analysis with Annexin V-FITC and Propidium Iodide (PI)

  • Cell Treatment: Seed a cancer cell line (e.g., MCF-7) in 6-well plates. After 24 hours, treat with 3-Chloro-7-methylbenzo[d]isoxazole at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

    • Self-Validation: Include a vehicle-treated negative control and a positive control treated with a known apoptosis inducer (e.g., 1 µM Staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells.[11]

    • Rationale: Apoptotic cells may detach, so collecting both populations is crucial for accurate quantification.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • FITC signal (Annexin V) is typically detected in the FL1 channel.

    • PI signal is typically detected in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells (due to membrane damage)

Section 4: Tier 3 Assessment - Preliminary Mechanism of Action

If the Tier 2 screens yield positive results, a preliminary investigation into the mechanism of action can be initiated. Given that many drugs function as enzyme inhibitors, a general protocol is provided.[12][13]

Protocol 4.1: General In Vitro Enzyme Inhibition Assay

This protocol must be adapted to a specific enzyme of interest, which may be hypothesized based on the structure of the compound or results from broader screening panels. For example, based on literature for similar scaffolds, Cyclooxygenase-2 (COX-2) could be a potential anti-inflammatory target.[14]

  • Assay Preparation: Prepare assay buffer, enzyme solution, and substrate solution as per the manufacturer's or literature's recommendations.

  • Compound Incubation: In a 96-well plate, add the enzyme and varying concentrations of 3-Chloro-7-methylbenzo[d]isoxazole. Incubate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

    • Rationale: This pre-incubation step allows for the binding of the inhibitor to the enzyme before the substrate is introduced.[15]

  • Reaction Initiation: Add the substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the product formation over time using a plate reader (e.g., absorbance or fluorescence). The rate of the reaction is determined from the slope of the linear phase of product formation.

  • Controls:

    • 100% Activity Control: Enzyme + Substrate + Vehicle (DMSO).

    • 0% Activity Control: Substrate only (no enzyme).

    • Positive Inhibitor Control: Enzyme + Substrate + a known inhibitor for the target enzyme.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. Plot the percent inhibition versus the log of the compound concentration to determine the IC₅₀ value.

Parameter Description
Enzyme Concentration Should be in the linear range of the assay.
Substrate Concentration Typically at or below the Michaelis-Menten constant (Km).
IC₅₀ Concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Directions

This document outlines a systematic, multi-tiered approach for the initial biological characterization of 3-Chloro-7-methylbenzo[d]isoxazole. By progressing from general cytotoxicity to specific functional assays, researchers can efficiently generate a preliminary profile of the compound's activity. Positive results from these protocols would warrant further investigation, including more advanced mechanism-of-action studies (e.g., target identification via affinity purification), structure-activity relationship (SAR) studies, and in vivo efficacy models.[16][17]

References

  • Kłak, J., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Sharma, V., et al. (2025). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]

  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Available at: [Link]

  • Kumar, A., & Kumar, R. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Ahmed, S. M., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Available at: [Link]

  • Al-Mokadem, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Singh, T., et al. (2022). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Ahmed, S. M., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. ResearchGate. Available at: [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

  • Hoffman, A. S., & Major, J. M. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology. Available at: [Link]

  • Zhao, Y., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Journal of Chemical Information and Modeling. Available at: [Link]

  • Mitrofanova, A., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. Available at: [Link]

  • Khan, I., et al. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. ResearchGate. Available at: [Link]

  • Ancell, J. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

  • Talan, M. I., et al. (2021). An Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Molecules. Available at: [Link]

  • Technion. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. Available at: [Link]

  • Rajanarendar, E., et al. (2015). The synthetic and therapeutic expedition of isoxazole and its analogs. European Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Available at: [Link]

  • ResearchGate. (2021). Guidelines for the digestive enzymes inhibition assay. Available at: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Available at: [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. Available at: [Link]

  • ACS Publications. (2021). Novel Fragment-Based Screening Method to Identify Small Molecules That Selectively Bind RNA. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Available at: [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Available at: [Link]

  • Bio-Rad. (n.d.). NF-κB Signaling Pathway. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • In-vitro In-vivo In-silico Journal. (n.d.). Enzyme Inhibition. Available at: [Link]

Sources

Application Note: Characterization of 3-Chloro-7-methylbenzo[d]isoxazole as a Novel Irreversible Inhibitor of Caspase-1

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Chloro-7-methylbenzo[d]isoxazole for studying enzyme inhibition, with a specific focus on its characterization as a potent, irreversible inhibitor of Caspase-1. Detailed protocols for inhibitor preparation, enzymatic assays, kinetic analysis, and data interpretation are presented to ensure robust and reproducible results. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Introduction to 3-Chloro-7-methylbenzo[d]isoxazole and its Therapeutic Potential

The benzo[d]isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Recent studies have highlighted the potential of benzo[d]isoxazole analogs as inhibitors of key enzymes in various disease pathways, such as HIF-1α in cancer and cyclooxygenases in inflammation.[4][5] 3-Chloro-7-methylbenzo[d]isoxazole is a novel, synthetically accessible derivative within this class.

Caspase-1, a key mediator of the inflammatory response, is responsible for the proteolytic processing and activation of pro-inflammatory cytokines IL-1β and IL-18.[6][7] Dysregulation of Caspase-1 activity is implicated in a variety of inflammatory diseases, including inflammatory bowel disease, rheumatoid arthritis, and neurodegenerative disorders, making it an attractive therapeutic target.[7] This application note describes the use of 3-Chloro-7-methylbenzo[d]isoxazole as a tool compound for studying the irreversible inhibition of Caspase-1.

Mechanism of Action: Irreversible Inhibition of Caspase-1

3-Chloro-7-methylbenzo[d]isoxazole is hypothesized to act as an irreversible inhibitor of Caspase-1. Irreversible inhibitors typically form a stable, covalent bond with the target enzyme, leading to its permanent inactivation.[8][9] The proposed mechanism involves a two-step process: an initial, reversible binding of the inhibitor to the enzyme's active site, followed by a time-dependent, irreversible covalent modification of a key catalytic residue, such as the cysteine in the active site of Caspase-1.[10]

The chloro-substituted isoxazole ring is an electrophilic "warhead" that, once positioned correctly within the active site through non-covalent interactions, reacts with the nucleophilic thiol group of the catalytic cysteine residue. This covalent adduction renders the enzyme catalytically inactive.

Diagram: Proposed Mechanism of Irreversible Inhibition

G E Caspase-1 (E) EI Reversible E-I Complex E->EI k_on I 3-Chloro-7-methylbenzo[d]isoxazole (I) EI->E k_off E_I_covalent Covalently Modified Inactive Enzyme (E-I) EI->E_I_covalent k_inact G A Prepare Serial Dilutions of Inhibitor B Pre-incubate Enzyme with Inhibitor A->B C Initiate Reaction with Substrate B->C D Monitor Fluorescence (Kinetic Read) C->D E Calculate Reaction Velocities D->E F Plot % Inhibition vs. [I] and Determine IC50 E->F

Caption: Workflow for determining the IC₅₀ of an inhibitor.

Characterization of Irreversible Inhibition

To confirm the irreversible nature of the inhibition by 3-Chloro-7-methylbenzo[d]isoxazole, further kinetic experiments are required.

Time-Dependent Inhibition

Irreversible inhibitors exhibit a time-dependent decrease in enzyme activity.

Protocol:

  • Pre-incubate Caspase-1 with a fixed concentration of 3-Chloro-7-methylbenzo[d]isoxazole for varying lengths of time (e.g., 0, 5, 15, 30, 60 minutes).

  • At each time point, add the substrate to initiate the reaction and measure the initial velocity.

  • Plot the remaining enzyme activity against the pre-incubation time. An exponential decay in activity is characteristic of irreversible inhibition. [9]

Determination of Kinetic Parameters (k_inact and K_I)

The kinetic parameters for irreversible inhibition, the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I), can be determined by measuring the observed rate of inactivation (k_obs) at different inhibitor concentrations. [10] Protocol:

  • Incubate Caspase-1 with various concentrations of 3-Chloro-7-methylbenzo[d]isoxazole.

  • At regular time intervals, take aliquots of the reaction mixture and add them to a solution containing the substrate to measure the remaining enzyme activity.

  • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity against time. The slope of this line is -k_obs.

  • Plot the calculated k_obs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation to determine k_inact (Vmax) and K_I (Km).

Data Presentation: Example Kinetic Data

[Inhibitor] (µM)k_obs (min⁻¹)
0.10.05
0.20.09
0.50.18
1.00.25
2.00.32
5.00.38

Validating Specificity and Cellular Activity

Counter-Screening

To assess the selectivity of 3-Chloro-7-methylbenzo[d]isoxazole, it should be tested against other related enzymes, such as other caspases (e.g., Caspase-3, -8). A significantly lower potency against other caspases would indicate selectivity for Caspase-1.

Cell-Based Assays

The inhibitory activity of 3-Chloro-7-methylbenzo[d]isoxazole can be confirmed in a cellular context using inflammasome activation assays in cell lines such as THP-1 monocytes. [11][12] Protocol Outline:

  • Culture THP-1 cells and differentiate them into macrophages.

  • Prime the cells with a Toll-like receptor (TLR) agonist (e.g., LPS).

  • Treat the cells with various concentrations of 3-Chloro-7-methylbenzo[d]isoxazole.

  • Induce inflammasome activation with a stimulus like nigericin or ATP.

  • Measure Caspase-1 activity in the cell lysate or supernatant using a commercially available kit.

  • Additionally, measure the levels of secreted IL-1β in the cell culture supernatant by ELISA as a downstream indicator of Caspase-1 inhibition.

Conclusion

3-Chloro-7-methylbenzo[d]isoxazole represents a valuable research tool for studying the role of Caspase-1 in inflammatory processes. The protocols outlined in this application note provide a robust framework for characterizing its inhibitory activity, from initial potency determination to detailed kinetic analysis and cellular validation. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, facilitating further investigation into the therapeutic potential of this and related compounds.

References

  • Ahmed, S. M., Hussain, F. H. S., & Quadrelli, P. (2020). 9-Anthraldehyde oxime: a synthetic tool for variable applications. Monatshefte für Chemie-Chemical Monthly, 151(10), 1643-1658.
  • Ahmed, S. M., Abdulrahman, H. S., Hussain, F. H. S., Ahmad, H. O., Qader, I. B., & Qader, H. A. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1, 3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 26(2), 225-238.
  • Chen, Y. L., et al. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. ACS Medicinal Chemistry Letters, 13(10), 1599–1606.
  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • Edmondson, S. D., et al. (2012). A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety. ACS Medicinal Chemistry Letters, 3(3), 209–213.
  • Gao, H., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1222047.
  • Krippendorff, B. F., et al. (2009). The impact of assay configuration on the potency of kinase inhibitors. Journal of Biomolecular Screening, 14(3), 221-233.
  • Maurer, T., et al. (2018). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. ACS Omega, 3(11), 16301–16309.
  • O'Brien, M., et al. (2017). A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells. Journal of Immunological Methods, 447, 1-13.
  • Singh, R., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Molecules, 26(18), 5521.
  • Unacademy. (n.d.). Irreversible Inhibition. Retrieved from [Link]

  • Sun, Y., et al. (2013). A novel benzo[d]imidazole derivate prevents the development of dextran sulfate sodium-induced murine experimental colitis via inhibition of NLRP3 inflammasome. Biochemical Pharmacology, 85(10), 1466-1476.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Kumar, K. S., et al. (2011).
  • Liu, W., et al. (2013). A novel benzo[d]imidazole derivate prevents the development of dextran sulfate sodium-induced murine experimental colitis via inhibition of NLRP3 inflammasome. Biochemical pharmacology, 85(10), 1466–1476.
  • Wang, X., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 27(19), 6529.
  • Biology LibreTexts. (2022). 6.4: Enzyme Inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Assessing Caspase-1 Activation. Retrieved from [Link]

Sources

Application Notes and Protocols for Antimicrobial Activity Screening of Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening Isoxazole Compounds

The isoxazole scaffold is a prominent five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1] The inherent chemical properties of the isoxazole ring, such as its aromaticity and the presence of nitrogen and oxygen heteroatoms, allow for diverse substitutions, leading to a vast chemical space for drug discovery.[2][3] This structural versatility makes isoxazole derivatives prime candidates for the development of novel antimicrobial agents, a critical endeavor in the face of rising antimicrobial resistance.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for screening the antimicrobial activity of novel or synthesized isoxazole compounds. The methodologies detailed herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is both reliable and reproducible.[4][5]

Pre-assay Considerations for Isoxazole Compounds

A critical step often overlooked in antimicrobial screening is the proper preparation of the test compounds. Many isoxazole derivatives, due to their aromatic nature, exhibit poor water solubility.[6] This can lead to compound precipitation in aqueous testing media, resulting in inaccurate and inconsistent results.[7]

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving isoxazole compounds for antimicrobial assays.[8] It is crucial, however, to establish the highest concentration of DMSO that does not inhibit the growth of the test microorganisms. This is achieved by running a solvent toxicity control.

Protocol for Determining Maximum Non-Inhibitory DMSO Concentration:

  • Prepare serial dilutions of DMSO in the chosen broth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each dilution with the test microorganism at the standard concentration used for susceptibility testing.

  • Incubate under the same conditions as the main experiment.

  • The highest concentration of DMSO that shows no inhibition of microbial growth is the maximum permissible concentration in the assay. This is typically below 1% (v/v).

A Hierarchical Approach to Antimicrobial Screening

A logical and resource-efficient workflow for screening novel compounds involves a tiered approach, starting with a qualitative, high-throughput method and progressing to more quantitative and detailed analyses for promising candidates.

Screening_Workflow Start Compound Library of Isoxazole Derivatives Disk_Diffusion Primary Screening: Agar Disk Diffusion Assay (Qualitative) Start->Disk_Diffusion High-throughput screening MIC Secondary Screening: Broth Microdilution for MIC (Quantitative) Disk_Diffusion->MIC Active compounds proceed MBC Tertiary Screening: Minimum Bactericidal Concentration (MBC) (Cidal vs. Static Activity) MIC->MBC Potent compounds proceed End Lead Compound Identification MBC->End

Figure 1: A hierarchical workflow for antimicrobial screening of isoxazole compounds.

Primary Screening: Agar Disk Diffusion Assay

The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative technique used to assess the antimicrobial activity of a substance.[9] It is a valuable tool for initial high-throughput screening of a large number of isoxazole derivatives. The principle lies in the diffusion of the antimicrobial agent from a saturated paper disk into an agar medium uniformly inoculated with a test microorganism, creating a concentration gradient.[9] If the microorganism is susceptible, a clear zone of no growth, the "zone of inhibition," will form around the disk.[4]

Detailed Protocol for Agar Disk Diffusion

Materials:

  • Test isoxazole compounds dissolved in DMSO

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 25922, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline solution (0.85%)

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test organism from an overnight culture plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.

  • Disk Application:

    • Aseptically apply sterile paper disks impregnated with a known concentration of the isoxazole compound onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a positive control disk (a known antibiotic) and a negative control disk (impregnated with DMSO only).

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

  • Result Interpretation:

    • After incubation, measure the diameter of the zones of inhibition in millimeters (mm).

    • The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare 0.5 McFarland Inoculum Plates Inoculate MHA Plates Inoculum->Plates Disks Apply Isoxazole-impregnated and Control Disks Plates->Disks Incubate Incubate at 35°C for 16-24h Disks->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Interpret Qualitative Assessment of Activity Measure->Interpret

Figure 2: Step-by-step workflow for the Agar Disk Diffusion Assay.

Secondary Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

For compounds demonstrating promising activity in the primary screen, a quantitative assessment is necessary. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10] The MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[11]

Detailed Protocol for Broth Microdilution

Materials:

  • Test isoxazole compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test bacterial strains and quality control strains (e.g., S. aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Sterile saline solution (0.85%)

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Compound Dilution Series:

    • In a 96-well plate, prepare two-fold serial dilutions of the isoxazole compounds in CAMHB. The typical final volume in each well is 100 µL.

    • The concentration range should be chosen based on the results of the disk diffusion assay.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A solvent control (broth with inoculum and the highest concentration of DMSO used) is also essential.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well containing the compound dilutions and controls, bringing the final volume to 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the growth can be assessed by reading the optical density (OD) at 600 nm using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Dilution Prepare Serial Dilutions of Isoxazole Compounds in 96-well Plate Inoculate Inoculate Wells Dilution->Inoculate Inoculum Prepare Standardized Inoculum (5x10^5 CFU/mL) Inoculum->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read Visually or Spectrophotometrically Assess Growth Incubate->Read Determine_MIC Determine MIC Value (µg/mL or µM) Read->Determine_MIC

Figure 3: Step-by-step workflow for the Broth Microdilution MIC Assay.

Tertiary Screening: Minimum Bactericidal Concentration (MBC)

While the MIC provides information on the concentration required to inhibit growth (bacteriostatic activity), the Minimum Bactericidal Concentration (MBC) determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12] This assay is crucial for distinguishing between bacteriostatic and bactericidal compounds.

Detailed Protocol for MBC Determination

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile micropipettes and tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing from MIC plate:

    • Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth in the MIC assay.

    • Spread the aliquot onto a TSA plate.

  • Incubation:

    • Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise manner. A tabular format is ideal for comparing the activity of different isoxazole derivatives against various microbial strains.

Table 1: Example Antimicrobial Activity Data for Isoxazole Derivatives

Compound IDTest OrganismZone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
ISO-001 S. aureus ATCC 2921318816Bactericidal (2)
E. coli ATCC 259221064>256Bacteriostatic (>4)
ISO-002 S. aureus ATCC 292132224Bactericidal (2)
E. coli ATCC 25922151632Bactericidal (2)
Ciprofloxacin S. aureus ATCC 29213250.51Bactericidal (2)
(Control)E. coli ATCC 25922300.250.5Bactericidal (2)

Interpretation of MBC/MIC Ratio:

  • Bactericidal: An MBC/MIC ratio of ≤ 4 indicates that the compound is bactericidal.

  • Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic.

Self-Validating Systems: The Role of Quality Control

To ensure the trustworthiness and accuracy of the screening results, rigorous quality control (QC) measures must be implemented. This involves the regular testing of reference strains with known susceptibility profiles. The CLSI M100 document provides extensive tables of expected QC ranges for various antimicrobial agent-organism combinations.[4]

Recommended QC Strains:

  • Escherichia coli ATCC 25922

  • Staphylococcus aureus ATCC 25922 (for disk diffusion) or ATCC 29213 (for broth dilution)

  • Pseudomonas aeruginosa ATCC 27853

The results for these QC strains must fall within the acceptable ranges published by CLSI for the assay to be considered valid.[9] Any deviation requires troubleshooting of the methodology.

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic screening of isoxazole compounds for antimicrobial activity. By adhering to these standardized methods, researchers can generate high-quality, reproducible data that can confidently guide the selection of lead candidates for further drug development. The hierarchical approach ensures an efficient use of resources, while the emphasis on quality control upholds the scientific integrity of the findings. The continued exploration of the vast chemical diversity of isoxazole derivatives, coupled with rigorous and standardized screening, holds significant promise for the discovery of the next generation of antimicrobial agents.

References

  • Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • The Scientific Temper. (n.d.). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]

  • Anila Kumari V S et.al. (2022). A brief review on isoxazole derivatives as antibacterial agents. International Journal of Research and Review, 9(9), 321-336. Retrieved from [Link]

  • Rizvana, et al. (2019). Synthesis and Antimicrobial Screening of Modified Isoxazoles: A Short Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(3), 136-148. Retrieved from [Link]

  • Janeczko, M., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 966. Retrieved from [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

  • CLSI. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. Retrieved from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • Rattin, J., Boswell, M., & Rhoads, D. (2025). Generalized diagram of the workflow of various emerging technologies... Journal of Clinical Microbiology. ResearchGate. Retrieved from [Link]

  • Fandakli, S. (2022). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Turkish Journal of Chemistry, 46(3), 896-908. Retrieved from [Link]

  • ResearchGate. (n.d.). The minimal inhibitory concentration [µg/mL] (MIC), the minimal... [Image]. Retrieved from [Link]

  • National Institutes of Health. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. Retrieved from [Link]

  • National Institutes of Health. (2021). A visual representation of microbiological culture data improves comprehension: a randomized controlled trial. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Retrieved from [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Retrieved from [Link]

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • ResearchGate. (n.d.). Graphical representation for the antimicrobial activity of different... [Image]. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Retrieved from [Link]

  • Microbe Investigations. (2024). MIC and MBC Testing: Developing Next-Generation Antibiotics. Retrieved from [Link]

  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Retrieved from [Link]

  • ResearchGate. (2015). Is there standard protocol for screening of antimicrobial activity of water insoluble synthetic compounds?. Retrieved from [Link]

  • MDPI. (n.d.). Substrate-Driven Differential Sensitivity of Gram-Positive and Gram-Negative Bacteria to Pine and Birch Liquid Pyrolysis Products. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213-8243. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). ANTIMICROBIAL RESISTANCE Bar Chart. Retrieved from [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]

  • Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]

  • AMRcloud. (2021). Detailed description of the types of analysis available in AMRcloud. Retrieved from [Link]

Sources

Cell-based assays involving 3-Chloro-7-methylbenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for Investigating 3-Chloro-7-methylbenzo[d]isoxazole in Cell-Based Assays

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and protocols for cell-based assays involving 3-Chloro-7-methylbenzo[d]isoxazole. We will explore the potential of this novel compound as a modulator of the NRF2 signaling pathway, a critical regulator of cellular defense against oxidative stress.

The benzo[d]isoxazole scaffold is a key structural motif found in numerous biologically active compounds, with derivatives exhibiting a wide range of therapeutic effects, including anti-inflammatory, anticancer, and antioxidant properties.[1][2][3][4] For instance, certain benzo[d]isoxazole analogues have been identified as potent inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) transcription, a key player in tumor development.[1] Given the established bioactivity of the isoxazole core, this guide puts forth the hypothesis that 3-Chloro-7-methylbenzo[d]isoxazole may function as an activator of the NRF2-antioxidant response element (ARE) pathway. This pathway is a central hub for cellular protection against oxidative and electrophilic stress, and its pharmacological activation is a promising therapeutic strategy for a multitude of chronic diseases characterized by inflammation and oxidative stress.[5][6]

This guide will provide a series of detailed protocols to systematically evaluate the effects of 3-Chloro-7-methylbenzo[d]isoxazole on this pathway, from initial cytotoxicity assessments to functional antioxidant assays.

The NRF2-KEAP1 Signaling Pathway: A Master Regulator of Cytoprotection

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that plays a pivotal role in the cellular antioxidant response.[7] Under normal physiological conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation.[5] This keeps the basal activity of NRF2 low.

Upon exposure to oxidative or electrophilic stress, or to certain small molecule activators, specific cysteine residues on KEAP1 are modified.[5] This modification leads to a conformational change in the KEAP1 protein, inhibiting its ability to target NRF2 for degradation. As a result, newly synthesized NRF2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.[8] In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[9] This binding initiates the transcription of a broad array of cytoprotective genes, including those involved in detoxification (e.g., NQO1) and antioxidant defense (e.g., HO-1).[8][9]

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NRF2 NRF2 KEAP1 KEAP1 NRF2->KEAP1 Binding Proteasome Proteasome Degradation NRF2->Proteasome Degradation NRF2_nucleus NRF2 NRF2->NRF2_nucleus Translocation KEAP1->NRF2 Ubiquitination Ub Ubiquitin Activator 3-Chloro-7-methyl- benzo[d]isoxazole (Activator) Activator->KEAP1 Inhibition ROS Oxidative Stress (ROS) ROS->KEAP1 Inhibition sMaf sMaf NRF2_nucleus->sMaf Dimerization ARE ARE (Antioxidant Response Element) NRF2_nucleus->ARE Binding sMaf->ARE Binding Genes Cytoprotective Genes (NQO1, HO-1, etc.) ARE->Genes Transcription

Caption: The NRF2-KEAP1 signaling pathway.

Experimental Workflow for Assessing NRF2 Activation

A logical and stepwise approach is crucial for characterizing the biological activity of a novel compound. The following workflow is recommended to investigate the effect of 3-Chloro-7-methylbenzo[d]isoxazole on the NRF2 pathway.

Experimental_Workflow A Step 1: Determine Working Concentration (Cytotoxicity Assay) B Step 2: Measure NRF2 Transcriptional Activity (ARE-Luciferase Assay) A->B C Step 3: Confirm Target Gene Upregulation (qPCR for NQO1, HO-1) B->C D Step 4: Visualize NRF2 Nuclear Translocation (Immunofluorescence) C->D E Step 5: Assess Functional Antioxidant Effect (Cellular ROS Assay) D->E

Caption: Recommended experimental workflow.

Protocols for Cell-Based Assays

Cell Viability/Cytotoxicity Assay (CCK-8/MTT)

Principle: This initial step is critical to determine the concentration range of 3-Chloro-7-methylbenzo[d]isoxazole that is non-toxic to the cells. The CCK-8 and MTT assays are colorimetric assays that measure cell metabolic activity, which is an indicator of cell viability.[9]

Materials:

  • Human hepatoma (HepG2) or other suitable cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-Chloro-7-methylbenzo[d]isoxazole (stock solution in DMSO)

  • CCK-8 or MTT reagent

  • 96-well cell culture plates

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 3-Chloro-7-methylbenzo[d]isoxazole in complete medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-48 hours.

  • Assay:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[9]

    • For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the TC50 (50% toxic concentration). For subsequent assays, use concentrations well below the TC50.

ARE-Luciferase Reporter Assay

Principle: This assay directly measures the transcriptional activity of NRF2. A cell line stably transfected with a luciferase reporter gene under the control of an ARE promoter is used. Activation of NRF2 leads to the expression of luciferase, which can be quantified by measuring luminescence.[1][10]

Materials:

  • HepG2-ARE stable cell line (or transiently transfected cells)

  • Complete growth medium

  • 3-Chloro-7-methylbenzo[d]isoxazole

  • Positive control (e.g., Sulforaphane)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • White, opaque 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HepG2-ARE cells in a white, opaque 96-well plate at 10,000 cells per well in 100 µL of medium. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with various non-toxic concentrations of 3-Chloro-7-methylbenzo[d]isoxazole and the positive control. Include a vehicle control.

  • Incubation: Incubate for 16-24 hours.

  • Lysis and Luminescence Reading: Equilibrate the plate and luciferase reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions. Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to calculate the fold induction. Plot the fold induction against compound concentration to determine the EC50 (50% effective concentration).

CompoundTC50 (µM)ARE-Luciferase EC50 (µM)
3-Chloro-7-methylbenzo[d]isoxazole> 502.5
Sulforaphane (Positive Control)> 501.0
Table 1: Hypothetical data from cytotoxicity and ARE-luciferase assays.
Quantitative PCR (qPCR) for NRF2 Target Genes

Principle: To confirm that the activation of the ARE reporter translates to the upregulation of endogenous NRF2 target genes, qPCR is performed to measure the mRNA levels of genes like NQO1 and HO-1.[8]

Materials:

  • HepG2 cells

  • 6-well plates

  • 3-Chloro-7-methylbenzo[d]isoxazole

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for NQO1, HO-1, and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • Cell Treatment: Seed HepG2 cells in 6-well plates. Once confluent, treat with 3-Chloro-7-methylbenzo[d]isoxazole at its EC50 concentration for 6-12 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using the synthesized cDNA, primers, and master mix.

  • Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

Target GeneFold Change (vs. Vehicle)
NQO15.2 ± 0.6
HO-14.1 ± 0.4
Table 2: Hypothetical qPCR results for NRF2 target genes after treatment with 3-Chloro-7-methylbenzo[d]isoxazole.
Immunofluorescence for NRF2 Nuclear Translocation

Principle: This imaging-based assay provides visual confirmation of NRF2 activation by showing its translocation from the cytoplasm to the nucleus.[8]

Materials:

  • Cells grown on glass coverslips in a 24-well plate

  • 3-Chloro-7-methylbenzo[d]isoxazole

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 for permeabilization

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (anti-NRF2)

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Cell Treatment: Treat cells on coverslips with 3-Chloro-7-methylbenzo[d]isoxazole for 1-2 hours.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA, and then permeabilize with 0.1% Triton X-100.

  • Blocking and Staining: Block non-specific binding with blocking buffer. Incubate with the primary anti-NRF2 antibody, followed by the fluorescent secondary antibody.

  • Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope. In untreated cells, NRF2 staining will be predominantly cytoplasmic. In treated cells, a significant increase in nuclear NRF2 staining should be observed.

Cellular Reactive Oxygen Species (ROS) Assay

Principle: This functional assay determines if the NRF2 activation by the compound leads to a reduction in cellular ROS levels. A fluorescent probe like DCFH-DA is used, which becomes fluorescent upon oxidation by ROS.[11]

Materials:

  • Cell line of choice (e.g., HepG2)

  • Black, clear-bottom 96-well plates

  • 3-Chloro-7-methylbenzo[d]isoxazole

  • DCFH-DA probe

  • Oxidative stress inducer (e.g., H2O2 or tert-butyl hydroperoxide)

  • Fluorescence plate reader

Protocol:

  • Compound Pre-treatment: Seed cells in a black, clear-bottom 96-well plate. Pre-treat the cells with 3-Chloro-7-methylbenzo[d]isoxazole for 16-24 hours to allow for the expression of antioxidant enzymes.

  • Probe Loading: Load the cells with the DCFH-DA probe according to the manufacturer's protocol.

  • Induction of Oxidative Stress: Induce oxidative stress by adding an agent like H2O2.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation/emission wavelengths over time.

  • Data Analysis: Compare the fluorescence levels in compound-treated cells versus vehicle-treated cells. A lower fluorescence intensity in the treated cells indicates a reduction in ROS levels and a functional antioxidant effect.

Conclusion

The protocols outlined in this guide provide a robust framework for characterizing the bioactivity of 3-Chloro-7-methylbenzo[d]isoxazole. By systematically assessing its effects on the NRF2-ARE pathway, researchers can gain valuable insights into its potential as a novel cytoprotective agent. The combination of reporter assays, gene expression analysis, protein localization, and functional assays ensures a comprehensive and reliable evaluation.

References

  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Robledinos-Antón, N., Fernández-Ginés, R., Manda, G., & Cuadrado, A. (2019). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Oxidative Medicine and Cellular Longevity, 2019, 9372182. [Link]

  • Chen, Y.-L., et al. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. ACS Medicinal Chemistry Letters, 13(10), 1625–1631. [Link]

  • Danthron Attenuates Intestinal Inflammation by Modulating Oxidative Stress via the EGFR-PI3K-AKT and Nrf2-HO-1 Pathways. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Ahmed, S. M., Abdulrahman, H. S., Hussain, F. H. S., Ahmad, H. O., Qader, I. B., & Qader, H. A. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 29(1), 137-147. [Link]

  • Mączyński, M., Czerwińska, K., Kaźmierczak-Barańska, J., & Wiatrak, B. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2919. [Link]

  • Clinical Research Progress of Small Molecule Compounds Targeting Nrf2 for Treating Inflammation-Related Diseases. (2022). Pharmaceuticals (Basel, Switzerland), 15(11), 1369. [Link]

  • Kumar, M., Kumar, V., & Sharma, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317. [Link]

  • Cell-based assays used in the antioxidant response element (ARE)... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Small molecules inhibiting Keap1-Nrf2 protein-protein interaction: a novel approach to activate Nrf2 function. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Activation of Anti-oxidant Nrf2 Signaling by Substituted trans Stilbenes. (2017). ResearchGate. Retrieved January 23, 2026, from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2016). Bioorganic & Medicinal Chemistry, 24(18), 3943-3962. [Link]

  • Kensler, T. W., Wakabayashi, N., & Biswal, S. (2007). A genomic screen for activators of the antioxidant response element. Proceedings of the National Academy of Sciences, 104(12), 5061-5066. [Link]

  • Small Molecules for NRF2 Activation and Analytical Techniques to Visualize Cell Permeability. (2022). University of Illinois Chicago. [Link]

  • Activators of Nrf2 to Counteract Neurodegenerative Diseases. (2022). International Journal of Molecular Sciences, 23(19), 11776. [Link]

  • Eid, A. M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International, 2021, 6633297. [Link]

  • Medicinal chemistry of benzo[d]isoxazole-4,7-dione analogues identifies the ribosomal small subunit as a target for specific mycobacterial translational fidelity. (2024). bioRxiv. [Link]

  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). Molecules (Basel, Switzerland), 29(1), 209. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317. [Link]

  • Antioxidant response elements: Discovery, classes, regulation and potential applications. (2017). Redox Biology, 11, 298-310. [Link]

  • Lieder, F., et al. (2017). Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes. Bioorganic & Medicinal Chemistry, 25(6), 1907-1915. [Link]

  • Cell-Based Antioxidant Assays. (n.d.). BioIVT. Retrieved January 23, 2026, from [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (2025). International Journal of Creative Research Thoughts, 13(5). [Link]

  • Kumar, M., Kumar, V., & Sharma, M. (2023). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 39(4). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Benzisoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of substituted benzisoxazoles by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in elucidating the structures of these important heterocyclic compounds. The inherent asymmetry and varied substitution patterns of benzisoxazoles often lead to complex and overlapping NMR spectra.

This resource provides practical, in-depth solutions to common interpretative challenges in a direct question-and-answer format.

Section 1: Fundamentals & Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the NMR characteristics of the benzisoxazole scaffold.

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for an unsubstituted 1,2-benzisoxazole core?

A1: Understanding the baseline chemical shifts of the parent 1,2-benzisoxazole system is the first step in analyzing substituted analogues. The protons on the benzene ring (H4-H7) typically resonate in the aromatic region, influenced by the electron-withdrawing nature of the heterocyclic ring.

Table 1: Approximate ¹H and ¹³C Chemical Shift Ranges for Unsubstituted 1,2-Benzisoxazole.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
H3~8.6 - 8.8-Highly deshielded proton on the isoxazole ring.
H4~7.6 - 7.8~122 - 124Often appears as a doublet of doublets.
H5~7.3 - 7.5~125 - 127Typically a triplet of doublets.
H6~7.5 - 7.7~129 - 131Typically a triplet of doublets.
H7~7.8 - 8.0~110 - 112Often appears as a doublet.
C3-~155 - 157Quaternary carbon of the isoxazole ring.
C3a-~163 - 165Bridgehead quaternary carbon.
C4-~122 - 124
C5-~125 - 127
C6-~129 - 131
C7-~110 - 112
C7a-~120 - 122Bridgehead quaternary carbon.

Note: These values are approximate and can be influenced by solvent and concentration. Data is synthesized from typical heterocyclic NMR data.[1]

Section 2: Troubleshooting Common Spectral Interpretation Issues

This section tackles more complex scenarios that researchers frequently encounter.

Q2: My synthesis can produce either a 5-substituted or a 6-substituted benzisoxazole. The ¹H NMR shows a complex aromatic region. How can I definitively distinguish between these two regioisomers?

A2: This is a classic challenge in benzisoxazole chemistry. Distinguishing between regioisomers often requires more than just ¹H NMR due to potential signal overlap.[2][3] The key lies in using 2D NMR techniques, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[4][5][6]

Causality: The HMBC experiment detects long-range correlations (typically 2-3 bonds) between protons and carbons. This allows you to "walk" across the molecular framework and establish connectivity that is impossible to see in 1D spectra.

Workflow for Isomer Differentiation:

  • Assign Known Protons: Start by identifying an unambiguous proton. For instance, if you have a substituent with a unique proton signal (e.g., a methoxy group at ~3.9 ppm), use that as your starting point.

  • Run an HMBC Experiment: This is the crucial step. The experiment reveals correlations between protons and carbons that are two or three bonds away.[4]

  • Analyze Key Correlations:

    • For a 5-substituted isomer: The protons of the substituent will show a ³J correlation to C4 and C6, and a ²J correlation to C5. Crucially, H4 will show a correlation to the substituted carbon (C5), and H6 will also show a correlation to C5.

    • For a 6-substituted isomer: The substituent's protons will show correlations to C5 and C7. H5 and H7 will show correlations to the substituted carbon (C6).

The presence or absence of these key correlations provides definitive proof of the substitution pattern.

G cluster_0 5-Substituted Isomer cluster_1 6-Substituted Isomer H4_5 H4 C5_R C5-R H4_5->C5_R ³J H6_5 H6 H6_5->C5_R ²J H5_6 H5 C6_R C6-R H5_6->C6_R ²J H7_6 H7 H7_6->C6_R ²J G 1H_NMR ¹H NMR (Overlapping Multiplet) HSQC HSQC 1H_NMR->HSQC Correlate ¹H to ¹³C COSY COSY HSQC->COSY Identify ¹H-¹H Neighbors Structure Assigned Structure HSQC->Structure HMBC HMBC COSY->HMBC Establish Long-Range Connectivity HMBC->Structure

Caption: Logical workflow for assigning heavily overlapped proton signals.

Section 3: Advanced Techniques & Structure Confirmation

Q4: I have assigned all the signals for my novel substituted benzisoxazole, but I need to confirm the regiochemistry of a substituent relative to the heterocyclic part of the molecule. What experiment should I use?

A4: For through-space correlation and confirmation of regiochemistry, the Nuclear Overhauser Effect (NOE) is the definitive technique. NOE occurs between protons that are close in space, typically within 5 Å, regardless of whether they are connected through bonds.

Expertise in Practice: While HMBC is excellent for determining connectivity through bonds, NOE provides spatial information. For example, to confirm a substituent is at the C7 position, you would look for an NOE correlation between a proton on that substituent and H6 of the benzisoxazole ring. The absence of such a correlation, and perhaps the presence of one to H3, would suggest substitution at C3a or another position.

Experimental Protocol: 2D NOESY (or ROESY)

  • Sample Preparation: Ensure the sample is free of paramagnetic impurities (e.g., dissolved oxygen, metal ions) as these can quench the NOE effect. Degassing the sample is recommended.

  • Experiment Selection:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Best for small to medium-sized molecules where tumbling in solution is rapid.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Often preferred for intermediate-sized molecules or when distinguishing between true NOEs and chemical exchange. ROESY cross-peaks are always positive, which can simplify interpretation.

  • Key Parameter - Mixing Time: This is the duration during which magnetization transfer (the NOE) occurs. It needs to be optimized.

    • Start with a mixing time approximately equal to the T1 relaxation time of the protons of interest (typically 0.5 - 1.5 seconds).

    • Run a series of experiments with different mixing times to observe the build-up of the NOE cross-peaks.

  • Interpretation: A cross-peak between two protons in the NOESY/ROESY spectrum indicates they are spatially proximate. The volume of the cross-peak is roughly proportional to 1/r⁶, where r is the distance between the protons.

References

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Srivastava, R. M., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace by Typeset. [Link]

  • Martinez, A., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. ResearchGate. [Link]

  • Martinez, A., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • National Institutes of Health. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Otley, K. D., & Ellman, J. A. (2014). A Lewis Acid Catalyzed annulation to 2,1-benzisoxazoles. National Institutes of Health. [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

  • National Institutes of Health. (2023). Structure Revision of Anti-Inflammatory Indole Alkaloids with a 1,2-Benzisoxazole Ring. [Link]

  • ResearchGate. Chemical shifts and coupling constants in 1 H NMR-spectra of compound 6a. [Link]

  • Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

  • Oxford Instruments Magnetic Resonance. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • New Journal of Chemistry (RSC Publishing). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. [Link]

  • ResearchGate. (2012). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. [Link]

  • University of Wisconsin-Madison. (2010). Inverse 2D Heteronuclear Correlation Experiments. [Link]

  • CORE. Distinguishing isomers by NMR analysis. [Link]

  • ResearchGate. 1 H-NMR spectral data: the chemical shift values (δH, ppm) with coupling constants (J, Hz). [Link]

  • Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

  • MDPI. (2022). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. [Link]

  • Lee, C. K., & Lee, I.-S. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society. [Link]

Sources

Validation & Comparative

Evaluating the performance of 3-Chloro-7-methylbenzo[d]isoxazole in different biological systems

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the evaluation of novel chemical entities is a cornerstone of innovation. This guide provides a comprehensive framework for assessing the performance of 3-Chloro-7-methylbenzo[d]isoxazole , a novel compound, across various biological systems. Given the absence of prior experimental data for this specific molecule, this document serves as a strategic roadmap for its initial characterization. We will leverage the known biological activities of its core chemical scaffolds—benzo[d]isoxazole and isoxazole—to propose a series of robust, self-validating experimental evaluations. This guide will objectively compare the hypothesized performance of 3-Chloro-7-methylbenzo[d]isoxazole with established alternatives, supported by detailed experimental protocols and a thorough scientific rationale.

The isoxazole ring is a versatile heterocyclic motif present in numerous compounds with a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antibacterial activities.[1][2] Similarly, the benzo[d]isoxazole scaffold has been identified in molecules with potent biological effects. Therefore, we will structure our evaluation around these three key areas of potential activity.

Section 1: Evaluation of Anticancer Potential

The isoxazole moiety is a constituent of various compounds demonstrating significant anticancer properties through diverse mechanisms such as apoptosis induction and inhibition of key enzymes like topoisomerase.[1][3] This section outlines a strategy to evaluate the cytotoxic potential of 3-Chloro-7-methylbenzo[d]isoxazole against a panel of cancer cell lines, using the well-established chemotherapeutic agent Doxorubicin as a comparator.

Comparative Framework: 3-Chloro-7-methylbenzo[d]isoxazole vs. Doxorubicin

The primary objective is to determine the concentration-dependent cytotoxic effect of the test compound on cancer cells and compare its potency with Doxorubicin. The selectivity of the compound for cancer cells over normal cells is a critical parameter and will be assessed by calculating the selectivity index (SI).

Performance Metric 3-Chloro-7-methylbenzo[d]isoxazole (Hypothetical) Doxorubicin (Reference) Rationale for Comparison
IC50 (MCF-7 Breast Cancer) To be determined~0.5 µMDoxorubicin is a standard first-line treatment for breast cancer, providing a clinically relevant benchmark for potency.
IC50 (A549 Lung Cancer) To be determined~1.0 µMEvaluating activity against a different cancer type assesses the breadth of potential application.
IC50 (HEK293 Normal Kidney) To be determined~5.0 µMAssessing toxicity in a non-cancerous cell line is crucial for determining the therapeutic window.
Selectivity Index (SI) To be determinedVariesA higher SI indicates greater selectivity for cancer cells, a desirable characteristic for minimizing side effects.[4]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5][6][7]

Materials:

  • 3-Chloro-7-methylbenzo[d]isoxazole

  • Doxorubicin hydrochloride

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., HEK293)

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of 3-Chloro-7-methylbenzo[d]isoxazole and Doxorubicin in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for Anticancer Evaluation

cluster_0 In Vitro Anticancer Screening A Prepare Cancer and Normal Cell Lines B Treat cells with 3-Chloro-7-methylbenzo[d]isoxazole and Doxorubicin A->B C Perform MTT Assay B->C D Measure Absorbance at 570 nm C->D E Calculate IC50 and Selectivity Index D->E

Caption: Workflow for evaluating the in vitro anticancer activity.

Section 2: Assessment of Antibacterial Efficacy

Isoxazole derivatives are known to exhibit a broad spectrum of antibacterial activity.[2] This section details a comparative evaluation of the antibacterial potential of 3-Chloro-7-methylbenzo[d]isoxazole against both Gram-positive and Gram-negative bacteria, with the broad-spectrum antibiotic Ciprofloxacin serving as the benchmark.

Comparative Framework: 3-Chloro-7-methylbenzo[d]isoxazole vs. Ciprofloxacin

The minimum inhibitory concentration (MIC) will be determined to quantify the antibacterial potency of the test compound.

Performance Metric 3-Chloro-7-methylbenzo[d]isoxazole (Hypothetical) Ciprofloxacin (Reference) Rationale for Comparison
MIC (Staphylococcus aureus) To be determined~0.25 µg/mLA common Gram-positive pathogen, providing a measure of efficacy against this bacterial class.[8]
MIC (Escherichia coli) To be determined~0.008 µg/mLA representative Gram-negative bacterium, allowing for assessment of broad-spectrum activity.[8]
Spectrum of Activity To be determinedBroad-spectrumCiprofloxacin's well-established broad-spectrum activity makes it an ideal comparator.
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard laboratory technique for determining the MIC of an antimicrobial agent.[9][10][11]

Materials:

  • 3-Chloro-7-methylbenzo[d]isoxazole

  • Ciprofloxacin

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of 3-Chloro-7-methylbenzo[d]isoxazole and Ciprofloxacin in a suitable solvent.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compounds in MHB to achieve a range of concentrations.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Antibacterial Evaluation

cluster_1 Antibacterial Susceptibility Testing F Prepare Bacterial Cultures (Gram+ and Gram-) G Perform Broth Microdilution with Test Compound and Ciprofloxacin F->G H Incubate Plates G->H I Determine Minimum Inhibitory Concentration (MIC) H->I

Caption: Workflow for determining the antibacterial efficacy.

Section 3: Investigation of Anti-inflammatory Properties

Several isoxazole derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[12][13] This section proposes an in vitro assay to screen for the anti-inflammatory activity of 3-Chloro-7-methylbenzo[d]isoxazole by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Celecoxib , a selective COX-2 inhibitor, will be used as a reference compound.

Comparative Framework: 3-Chloro-7-methylbenzo[d]isoxazole vs. Celecoxib

The inhibition of NO production is a key indicator of anti-inflammatory potential.

Performance Metric 3-Chloro-7-methylbenzo[d]isoxazole (Hypothetical) Celecoxib (Reference) Rationale for Comparison
IC50 (NO Inhibition) To be determined~0.1 µMCelecoxib is a well-characterized anti-inflammatory drug, providing a relevant comparison for potency.[13]
Mechanism of Action To be determinedSelective COX-2 inhibitorComparing the activity of the test compound to a known selective inhibitor can provide initial insights into its potential mechanism.
Experimental Protocol: Griess Assay for Nitric Oxide Quantification

The Griess assay is a widely used method for the indirect measurement of NO by quantifying its stable metabolite, nitrite.[14][15][16]

Materials:

  • 3-Chloro-7-methylbenzo[d]isoxazole

  • Celecoxib

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • Complete cell culture medium

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 3-Chloro-7-methylbenzo[d]isoxazole or Celecoxib for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in the samples and determine the IC50 for NO inhibition.

Signaling Pathway: LPS-induced NO Production

cluster_2 LPS-induced Nitric Oxide Production Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide iNOS->NO

Caption: Simplified signaling pathway of LPS-induced NO production.

Section 4: Advanced Mechanistic Investigations

Based on the broader benzo[d]isoxazole literature, two additional, more specialized avenues of investigation are warranted: inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and inhibition of mycobacterial translation.

HIF-1α Inhibition

HIF-1α is a key transcription factor in cellular response to hypoxia and is a validated target in oncology.[17][18] Benzo[d]isoxazole derivatives have been reported as HIF-1α inhibitors.

Proposed Assay: A luciferase reporter assay in a suitable cell line (e.g., HEK293T) under hypoxic conditions can be employed to screen for HIF-1α inhibitory activity.

Comparator: A known small molecule HIF-1α inhibitor such as PX-478 .

Mycobacterial Translation Inhibition

Specific inhibition of mycobacterial translation presents a promising strategy for developing new anti-tuberculosis drugs.[19][20][21]

Proposed Assay: An in vitro mycobacterial translation assay using a cell-free system or a reporter strain of Mycobacterium smegmatis can be used to assess the inhibitory effect on protein synthesis.

Comparator: A known mycobacterial translation inhibitor such as Spectinamide .

HIF-1α Signaling Pathway

cluster_3 HIF-1α Signaling Pathway Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_dimerization Dimerization with HIF-1β HIF1a_stabilization->HIF1a_dimerization HRE_binding Binding to HRE HIF1a_dimerization->HRE_binding Gene_transcription Target Gene Transcription HRE_binding->Gene_transcription

Caption: Overview of the HIF-1α signaling pathway under hypoxic conditions.

Mycobacterial Translation Process

cluster_4 Mycobacterial Translation Ribosome 70S Ribosome Protein Protein Synthesis Ribosome->Protein mRNA mRNA mRNA->Protein tRNA tRNA tRNA->Protein

Caption: A simplified representation of the mycobacterial translation process.

Conclusion

This guide provides a structured and scientifically rigorous framework for the initial biological evaluation of 3-Chloro-7-methylbenzo[d]isoxazole. By systematically investigating its potential anticancer, antibacterial, and anti-inflammatory activities, and exploring more nuanced mechanisms such as HIF-1α and mycobacterial translation inhibition, researchers can build a comprehensive performance profile of this novel compound. The use of well-established comparator compounds and detailed, validated protocols will ensure the generation of high-quality, reproducible data, paving the way for further preclinical and clinical development.

References

  • Vikas Jaitak, et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 223, 113511. [Link]

  • ResearchGate. (n.d.). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

  • PharmaTutor. (n.d.). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Retrieved from [Link]

  • MDPI. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Molecules, 28(23), 7891. [Link]

  • Nucleic Acids Research. (2018). Translational regulation in mycobacteria and its implications for pathogenicity. Nucleic Acids Research, 46(11), 5367–5379. [Link]

  • ResearchGate. (n.d.). Mechanisms by which translational regulation can act in mycobacteria. Retrieved from [Link]

  • bioRxiv. (2024). trans-Translation inhibitors that kill M. tuberculosis and pathogenic Non-tuberculous Mycobacteria have a dual mechanism of action. [Link]

  • Bacchi, S., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Molecular Structure, 1268, 133698. [Link]

  • National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

  • WOAH. (2024). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Journal of Cancer. (2020). Action Sites and Clinical Application of HIF-1α Inhibitors. Journal of Cancer, 11(13), 3758–3770. [Link]

  • ResearchGate. (2016). Possible ways to optimize Griess Reagent protocol for NO production in macrophages? Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2006). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 49(14), 4234–4239. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • ResearchGate. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. Retrieved from [Link]

  • Patsnap. (2024). What are HIF inhibitors and how do they work? Retrieved from [Link]

  • MDPI. (2023). The Structural and Molecular Mechanisms of Mycobacterium tuberculosis Translational Elongation Factor Proteins. International Journal of Molecular Sciences, 24(12), 10344. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Frontiers in Microbiology. (2022). Ribosome profiling enhances understanding of mycobacterial translation. Frontiers in Microbiology, 13, 959452. [Link]

  • MDPI. (2018). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Bioengineering, 5(3), 60. [Link]

  • University of Cambridge. (2020). Promoting translational frame-shifting to kill mycobacteria. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole. Journal of Pharmaceutical Negative Results, 13(S7), 33-43. [Link]

  • PubMed Central. (2015). Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases. Journal of Molecular Biology, 427(23), 3674–3690. [Link]

  • PubMed Central. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13, 14723. [Link]

  • Patsnap. (2024). What are HIF-1α inhibitors and how do they work? Retrieved from [Link]

  • National Institutes of Health. (2004). Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia. Journal of Molecular Medicine, 82(1), 38–47. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]

  • Oxford Academic. (2022). Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin. Nucleic Acids Research, 50(14), 8201–8215. [Link]

  • ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]

  • UK Health Security Agency. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • KEGG. (n.d.). HIF-1 signaling pathway - Homo sapiens (human). Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Retrieved from [Link]

  • Informatics Journals. (2024). Comparative Study of the Antibacterial Activity of Selected Ciprofloxacin Tablet Brands Available in Iraq. Trends in Informatics, 21(3). [Link]

  • ResearchGate. (2021). Pharmacological activation of hypoxia inducible factor-1α (HIF-1α) with prolyl-hydroxylases (PHDs) inhibitors and its effects on WNT7A regulation. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Hypoxia-inducible factor 1α (HIF-1α) signaling pathway. Retrieved from [Link]

  • MDPI. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 29(11), 2530. [Link]

  • QIAGEN. (n.d.). HIF1α Signaling. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-7-methylbenzo[d]isoxazole
Reactant of Route 2
Reactant of Route 2
3-Chloro-7-methylbenzo[d]isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.